Diethyl hexafluoroglutarate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63360. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2,2,3,3,4,4-hexafluoropentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F6O4/c1-3-18-5(16)7(10,11)9(14,15)8(12,13)6(17)19-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDPXVBLFJODJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(C(=O)OCC)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059977 | |
| Record name | Diethyl perfluoroglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
424-40-8 | |
| Record name | 1,5-Diethyl 2,2,3,3,4,4-hexafluoropentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=424-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl perfluoroglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000424408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl hexafluoroglutarate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioic acid, 2,2,3,3,4,4-hexafluoro-, 1,5-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl perfluoroglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl hexafluoroglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethyl Hexafluoroglutarate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl hexafluoroglutarate (CAS Number: 424-40-8), a fluorinated diester, presents a unique combination of properties that make it a compound of significant interest in various scientific and industrial domains. This technical guide provides a comprehensive overview of its physicochemical characteristics, safety and toxicity data, plausible synthetic routes, and known applications. The document is intended to serve as a foundational resource for professionals in research, development, and chemical manufacturing, highlighting the compound's potential and providing essential technical data.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, application, and integration into various chemical processes.
| Property | Value | Reference |
| CAS Number | 424-40-8 | [1][2] |
| Molecular Formula | C₉H₁₀F₆O₄ | [1][3] |
| Molecular Weight | 296.16 g/mol | [1][3] |
| Appearance | Clear to light orange/yellow/green liquid | |
| Boiling Point | 75 °C | [1] |
| Density | 1.344 g/mL | [1] |
| Refractive Index | 1.3599 | |
| Flash Point | 76-79°C at 3mm Hg | [1] |
| InChI Key | MSDPXVBLFJODJO-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CCOC(=O)C(C(C(C(=O)OCC)(F)F)(F)F)(F)F | [1] |
Safety and Toxicity Data
Appropriate handling and safety precautions are paramount when working with this compound. The following table outlines its hazard classifications and available toxicity data.
| Parameter | Information | Reference |
| Hazard Codes | C (Corrosive) | |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [1] |
| Signal Word | Danger | |
| Precautionary Statements | P261 (Avoid breathing fumes/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | |
| Oral LD50 (mouse) | 4200 mg/kg |
Synthesis and Reactivity
Proposed Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound.
Caption: Proposed Fischer esterification route for this compound synthesis.
General Reactivity
As a diester, this compound is expected to undergo typical reactions of this functional group, although the presence of the electron-withdrawing fluorine atoms will influence its reactivity. Key reactions include:
-
Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield hexafluoroglutaric acid and ethanol. The fluorination may affect the rate of hydrolysis compared to its non-fluorinated analog, diethyl glutarate.
-
Transesterification: Reaction with other alcohols in the presence of a catalyst can lead to the exchange of the ethyl groups.
-
Aminolysis: Reaction with amines will likely form the corresponding amides.
-
Reduction: Strong reducing agents, such as lithium aluminum hydride, are expected to reduce the ester functionalities to the corresponding diol, 2,2,3,3,4,4-hexafluoro-1,5-pentanediol.
Applications
The unique properties of this compound lend it to specialized applications, most notably in the energy sector.
Enhanced Oil Recovery
A significant application of this compound is in Enhanced Oil Recovery (EOR) . In this context, it can be used as a component in surfactant flooding formulations. Surfactants are crucial in EOR as they reduce the interfacial tension between oil and water, helping to mobilize residual oil trapped in reservoir rock pores. The fluorinated nature of this compound can impart desirable properties such as thermal stability and chemical resistance in harsh reservoir conditions. It may also contribute to the formation of stable microemulsions, which are key to efficient oil displacement.
The logical flow for its role in EOR can be visualized as follows:
Caption: Role of this compound in the Enhanced Oil Recovery process.
Other Potential Applications
While less documented, other potential applications for this compound can be inferred from its chemical structure:
-
Crosslinking Agent: The diester functionality suggests it could be used as a crosslinking agent in polymerization reactions, potentially imparting increased thermal stability and chemical resistance to the resulting polymers.
-
Specialty Solvent: Its fluorinated nature and ester groups may make it a useful solvent for specific applications where unique solvency properties are required.
-
Intermediate in Chemical Synthesis: It can serve as a building block for the synthesis of other fluorinated compounds, which are of interest in pharmaceuticals and materials science. There is growing interest in fluorinated molecules in drug development to enhance metabolic stability and binding affinity.
Spectroscopic Analysis
Detailed experimental spectroscopic data for this compound is not widely published. However, predicted data and analysis of related compounds can provide insight into its expected spectral characteristics.
Mass Spectrometry
Predicted mass spectrometry data indicates the following expected mass-to-charge ratios (m/z) for various adducts:
| Adduct | Predicted m/z |
| [M+H]⁺ | 297.05562 |
| [M+Na]⁺ | 319.03756 |
| [M-H]⁻ | 295.04106 |
| [M+NH₄]⁺ | 314.08216 |
Data from PubChem.[5]
NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl groups. The integration of these signals would be in a 3:2 ratio, respectively.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon, the fluorinated carbons of the glutarate backbone, and the carbons of the ethyl groups. The C-F coupling would lead to splitting of the signals for the fluorinated carbons.
-
¹⁹F NMR: The fluorine NMR spectrum would provide detailed information about the electronic environment of the fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
C=O stretch: A strong absorption band around 1750-1735 cm⁻¹, typical for an ester carbonyl group.
-
C-O stretch: Strong absorptions in the 1300-1000 cm⁻¹ region.
-
C-F stretch: Strong absorptions in the 1400-1000 cm⁻¹ region.
-
C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the ethyl groups.
Experimental Protocols
The following is a generalized, plausible experimental protocol for the synthesis of this compound via Fischer esterification. This protocol is for informational purposes only and should be adapted and optimized under appropriate laboratory safety conditions.
Objective: To synthesize this compound from hexafluoroglutaric acid and ethanol.
Materials:
-
Hexafluoroglutaric acid
-
Anhydrous ethanol (reagent grade, excess)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hexafluoroglutaric acid and a significant excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to yield the final product.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 3. Diethyl perfluoroglutarate | CymitQuimica [cymitquimica.com]
- 4. Diethyl perfluoroglutarate (CAS 424-40-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. PubChemLite - this compound (C9H10F6O4) [pubchemlite.lcsb.uni.lu]
Diethyl Hexafluoroglutarate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl hexafluoroglutarate is a fluorinated organic compound with the chemical formula C₉H₁₀F₆O₄. The presence of six fluorine atoms significantly influences its chemical and physical properties, making it a subject of interest in various scientific fields, including materials science and drug discovery. The high electronegativity of fluorine atoms can enhance metabolic stability and bioavailability of drug candidates. [1]This guide provides an in-depth overview of the chemical properties, synthesis, and analysis of this compound, tailored for a technical audience.
Chemical and Physical Properties
This compound is a clear liquid, with colors ranging from light orange to yellow to green. [2]A comprehensive summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀F₆O₄ | [3][4] |
| Molecular Weight | 296.16 g/mol | [3] |
| CAS Number | 424-40-8 | [3] |
| Appearance | Clear, light orange to yellow to green liquid | [2] |
| Boiling Point | 75 °C at 3 mmHg | [2][3] |
| Density | 1.344 g/cm³ | [2][3] |
| Refractive Index | 1.3599 | [2] |
| Flash Point | 76-79 °C at 3 mmHg | [2] |
| Monoisotopic Mass | 296.04834 Da | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the ethyl groups in the molecule. Due to the complex nature of the compound and the influence of fluorine atoms, a detailed experimental spectrum is essential for precise assignment of chemical shifts and coupling constants.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the different carbon environments within the molecule. The chemical shifts are significantly influenced by the attached fluorine atoms. A table of typical ¹³C NMR chemical shifts can be used for initial interpretation. [6][7] ¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a powerful technique for characterizing fluorinated compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus. [8]The spectrum provides information on the electronic environment of the fluorine atoms. General chemical shift ranges for different types of fluorine environments can be found in the literature. [8][9]
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Predicted mass-to-charge ratios (m/z) for various adducts are available. [5]A detailed experimental mass spectrum would be necessary to confirm the fragmentation pathways.
Experimental Protocols
Synthesis of this compound
A detailed, specific experimental protocol for the synthesis of this compound is not widely published in readily accessible literature. However, a general approach would likely involve the esterification of hexafluoroglutaric acid with ethanol in the presence of an acid catalyst. The reaction would proceed as follows:
HOOC-(CF₂)₃-COOH + 2 CH₃CH₂OH ⇌ CH₃CH₂OOC-(CF₂)₃-COOCH₂CH₃ + 2 H₂O
General Esterification Workflow:
Caption: General workflow for the synthesis of this compound.
Purification
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and the catalyst. Distillation under reduced pressure is a common method for purifying liquid esters. The progress of the purification can be monitored by techniques such as gas chromatography (GC).
Purification Workflow:
Caption: General workflow for the purification of this compound.
Analysis
Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of this compound, providing information on its purity and confirming its molecular weight. [11]
Reactivity and Stability
Perfluorinated esters like this compound are generally more stable than their non-fluorinated analogs due to the strength of the C-F bond. However, they can undergo hydrolysis under acidic or basic conditions, although potentially at a slower rate than non-fluorinated esters. The electron-withdrawing nature of the hexafluoroglutarate backbone makes the carbonyl carbons more electrophilic and susceptible to nucleophilic attack.
Applications in Drug Development and Research
The incorporation of fluorine atoms into organic molecules can significantly alter their biological properties. In drug development, fluorination is a common strategy to enhance metabolic stability, increase binding affinity, and improve bioavailability. [1]While specific biological activities or signaling pathways for this compound have not been extensively reported, its structural features make it an interesting building block for the synthesis of novel fluorinated drug candidates. Its potential use in the synthesis of pteridine derivatives as EGFR inhibitors has been explored. [12]Further research is needed to fully elucidate the biological effects of hexafluoroglutarate derivatives. [13][14]One noted application for this compound is in oil production processes for the selective water plugging of oil wells. [2]
Safety Information
This compound is classified as a corrosive substance. [2]Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. [4] Hazard and Precautionary Statements:
-
H227: Combustible liquid. [3]* H315: Causes skin irritation. [3]* H319: Causes serious eye irritation. [3]* H332: Harmful if inhaled. [3]* H335: May cause respiratory irritation. [3]* P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4]* P280: Wear protective gloves/protective clothing/eye protection/face protection. [4]
Conclusion
This technical guide provides a summary of the currently available information on the chemical properties of this compound. While key physical constants are known, a significant portion of the detailed experimental data, particularly comprehensive spectroscopic analyses and specific, validated synthesis and purification protocols, remains to be fully documented in publicly accessible literature. The unique properties conferred by its fluorinated structure suggest potential for this compound in the development of new materials and pharmaceuticals, warranting further investigation by the scientific community.
References
- 1. Diethyl glutarate(818-38-2) 13C NMR [m.chemicalbook.com]
- 2. This compound CAS#: 424-40-8 [m.chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. PubChemLite - this compound (C9H10F6O4) [pubchemlite.lcsb.uni.lu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of the Volatile Oil of Cichorium Glandulosum Boiss et Huet and its Effects on Carbon Tetrachloride-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Diethyl Hexafluoroglutarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl hexafluoroglutarate (CAS 424-40-8), a fluorinated diester, is a compound of interest in various chemical and pharmaceutical research areas. Its utility in the synthesis of novel fluorinated molecules necessitates a thorough understanding of its structural and spectroscopic characteristics. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental spectra for this specific compound are not widely available in public databases, this document presents predicted data based on its chemical structure and established spectroscopic principles. Furthermore, it furnishes detailed, generalized experimental protocols for acquiring such data, serving as a valuable resource for researchers engaged in the synthesis and characterization of this and analogous compounds.
Chemical Structure and Overview
This compound, also known as diethyl 2,2,3,3,4,4-hexafluoropentanedioate, possesses the molecular formula C₉H₁₀F₆O₄ and a molecular weight of approximately 296.16 g/mol . Its structure features a five-carbon backbone with the central three carbons fully fluorinated, flanked by two ethyl ester groups. This structure imparts unique chemical properties that are of interest in medicinal chemistry and materials science.
Diethyl Hexafluoroglutarate: A Technical Guide to Safe Handling and Hazard Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological profile of Diethyl Hexafluoroglutarate (CAS No. 424-40-8). The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory or industrial setting. All quantitative data has been summarized for clarity, and generalized experimental protocols based on standard regulatory guidelines are provided for context.
Chemical and Physical Properties
This compound is a clear, colorless to light orange/yellow/green liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C9H10F6O4 | [2] |
| Molecular Weight | 296.16 g/mol | [2] |
| CAS Number | 424-40-8 | [2] |
| Appearance | Clear liquid, light orange to yellow to green | [1] |
| Boiling Point | 75 °C | [3] |
| Density | 1.344 g/cm³ | [3] |
| Refractive Index | 1.3599 | [3] |
| Flash Point | 76-79°C / 3mm | [1][3] |
| Synonyms | Diethyl 2,2,3,3,4,4-hexafluoropentanedioate, Diethyl perfluoroglutarate, Hexafluoroglutaric acid diethyl ester | [4] |
Toxicological Profile
The primary toxicological concern with this compound is its potential to cause irritation to the skin, eyes, and respiratory system. It is also classified as harmful if inhaled. The acute oral toxicity has been determined in mice.
Table 2: Acute Toxicity Data for this compound
| Test | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | 4200 mg/kg | [1][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A summary of its hazard and precautionary statements is provided in Table 3.
Table 3: GHS Hazard Classification for this compound
| Classification | Code | Statement | Reference |
| Flammable Liquids | H227 | Combustible liquid | [4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [4] |
| Skin Irritation | H315 | Causes skin irritation | [4] |
| Eye Irritation | H319 | Causes serious eye irritation | [4] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | [4] |
| Precautionary Statement (Prevention) | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [4] |
| Precautionary Statement (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |
| Precautionary Statement (Prevention) | P264 | Wash skin thoroughly after handling. | [4] |
| Precautionary Statement (Prevention) | P271 | Use only outdoors or in a well-ventilated area. | [4] |
| Precautionary Statement (Prevention) | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] |
| Precautionary Statement (Response) | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4] |
| Precautionary Statement (Response) | P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] |
| Precautionary Statement (Response) | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Precautionary Statement (Response) | P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | [4] |
| Precautionary Statement (Storage) | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] |
| Precautionary Statement (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |
Experimental Protocols
While specific, detailed experimental reports for this compound are not publicly available, the following sections describe the general methodologies based on OECD guidelines that are typically used to assess the toxicological endpoints for a chemical of this nature.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
The acute oral toxicity of a substance is often determined using the Acute Toxic Class Method. This method is a stepwise procedure with the use of a limited number of animals.
-
Animal Selection and Preparation: Healthy, young adult rodents (typically rats, with females often being the default) are used. The animals are acclimatized to the laboratory conditions and fasted prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is based on the animal's body weight. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
-
Endpoint: The outcome of the test is the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause skin irritation or corrosion.
-
Animal Selection and Preparation: Healthy, young adult albino rabbits are typically used. The fur on the dorsal area of the trunk is clipped or shaved approximately 24 hours before the test.
-
Test Substance Application: A small amount (0.5 mL for liquids) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and a semi-occlusive dressing.
-
Exposure and Observation: The exposure period is typically 4 hours. After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours) and graded according to a standardized scoring system. The reversibility of the skin reactions is also observed.
Acute Eye Irritation/Corrosion (OECD 405)
This test assesses the potential of a substance to cause eye irritation or damage.
-
Animal Selection: Healthy, young adult albino rabbits are generally used.
-
Test Substance Application: A single dose of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for ocular reactions (corneal opacity, iris lesions, conjunctival redness and swelling) at specific intervals after instillation (e.g., 1, 24, 48, and 72 hours). The reactions are scored according to a standardized system. The reversibility of any observed lesions is also evaluated.
Safe Handling and Storage Workflow
The following diagram outlines a logical workflow for the safe handling of this compound, from receipt to disposal.
Caption: Safe handling workflow for this compound.
Stability and Reactivity
This compound is stable under normal handling and storage conditions.[5] However, it is a combustible liquid and should be kept away from heat, sparks, open flames, and other ignition sources.[4] Incompatible materials and hazardous decomposition products should be considered as part of a comprehensive risk assessment.
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical goggles.[4]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: Use in a well-ventilated area. If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.[4]
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken:
-
If on Skin: Wash with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4] Call a poison center or doctor if you feel unwell.[4]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Spill and Disposal Procedures
-
Spills: In the event of a spill, eliminate all ignition sources. Absorb the spill with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.[4] Ensure adequate ventilation.
-
Disposal: Dispose of waste materials and containers in accordance with local, regional, and national regulations.[4] Do not allow the substance to enter drains or waterways.
References
Diethyl Hexafluoroglutarate: A Technical Examination of its Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
A compilation of the known physical and chemical properties of diethyl hexafluoroglutarate is essential for understanding its solubility profile. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H10F6O4 | [1][2][3][4] |
| Molecular Weight | 296.16 g/mol | [3][4][5] |
| Appearance | Colorless to Light orange to Yellow to Green clear liquid | [2][6][7] |
| Density | 1.344 g/cm³ | [2][3][6][7] |
| Boiling Point | 75 °C | [3][7] |
| Flash Point | 76-79°C/3mm | [6][7] |
| Refractive Index | 1.3599 | [6][7] |
| Water Solubility | Immiscible | [2] |
| Solubility in other solvents | No information available | [2] |
Solubility Profile
The solubility of a compound is a critical parameter in a multitude of research and development applications, including reaction chemistry, formulation, and purification.
Aqueous Solubility
According to safety data sheet information, this compound is classified as immiscible in water.[2] This is consistent with the hydrophobic nature of highly fluorinated organic compounds.[8] The presence of six fluorine atoms on the glutarate backbone significantly reduces its ability to form favorable interactions with polar water molecules.
Organic Solvent Solubility
As of the date of this publication, specific quantitative data on the solubility of this compound in common organic solvents is not available in the public domain.[2] However, the general behavior of perfluorinated and highly fluorinated compounds suggests they are often both hydrophobic and lipophobic, meaning they have low solubility in both polar and non-polar organic solvents.[8]
The principle of "like dissolves like" suggests that solvents with similar polarity and intermolecular force characteristics are more likely to be miscible.[9] For highly fluorinated compounds, fluorinated solvents may offer the best potential for miscibility.
Theoretical Framework for Solubility
The unique solubility characteristics of fluorinated compounds can be attributed to the properties of the carbon-fluorine bond. The high electronegativity and low polarizability of fluorine atoms lead to weak intermolecular van der Waals forces.
Experimental Protocols for Solubility Determination
For researchers needing to determine the solubility of this compound in specific solvents, the following established experimental protocols can be employed.
Visual Miscibility Assessment
A straightforward initial assessment involves the visual determination of miscibility.
Procedure:
-
To a clear glass vial, add a known volume of this compound.
-
Add an equal volume of the solvent to be tested.
-
Seal the vial and agitate vigorously for a set period (e.g., 1-2 minutes).
-
Allow the vial to stand undisturbed and observe. The formation of a single, clear phase indicates miscibility. The presence of distinct layers, cloudiness, or droplets indicates immiscibility or partial miscibility.[9]
Quantitative Solubility Determination (Shake-Flask Method)
For a quantitative measurement of solubility, the shake-flask method is a widely accepted technique.
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed flask.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.
-
A sample of the clear, saturated supernatant is carefully removed.
-
The concentration of this compound in the sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Conclusion
While specific quantitative solubility data for this compound in a wide array of solvents remains unpublished, its known immiscibility in water and the general principles governing the solubility of highly fluorinated compounds provide a strong basis for predicting its behavior. It is anticipated to have limited solubility in both polar and non-polar hydrocarbon solvents, with a higher likelihood of miscibility in fluorinated solvents. For applications requiring precise solubility values, the experimental protocols outlined in this guide can be employed to generate the necessary data. As research into fluorinated compounds continues, it is hoped that a more comprehensive public dataset on the solubility of molecules like this compound will become available.
References
- 1. This compound | C9H10F6O4 | CID 9874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scbt.com [scbt.com]
- 5. Diethyl perfluoroglutarate (CAS 424-40-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound CAS#: 424-40-8 [m.chemicalbook.com]
- 7. 424-40-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solvent Miscibility Table [sigmaaldrich.com]
An In-depth Technical Guide to the Material Safety of Diethyl Hexafluoroglutarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for Diethyl hexafluoroglutarate (CAS No. 424-40-8). The information is compiled from various safety data sheets and chemical property databases to ensure a thorough understanding for safe handling, storage, and use in a research and development setting.
Section 1: Chemical and Physical Properties
This compound is a colorless liquid. A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C9H10F6O4 | |
| Molecular Weight | 296.16 g/mol | |
| Appearance | Colorless, clear liquid | |
| Odor | No information available | |
| Boiling Point | 75 °C | |
| Density | 1.344 g/cm³ | |
| Refractive Index | 1.3599 | |
| Flash Point | 76-79°C / 3mm | |
| Specific Gravity | 1.344 | |
| Water Solubility | Low, insoluble and sinks in water | |
| Stability | Stable under normal conditions |
Section 2: Hazard Identification and Classification
This compound is classified as a combustible liquid that can cause skin and eye irritation and may be harmful if inhaled.
GHS Classification
| Classification | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: Synquest Labs SDS
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H227 | Combustible liquid |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H332 | Harmful if inhaled | |
| H335 | May cause respiratory irritation | |
| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN E |
Commercial suppliers of Diethyl hexafluoroglutarate
Locating Key Suppliers
I'm currently focused on identifying potential commercial suppliers for Diethyl hexafluoroglutarate. The goal is to build a preliminary list of possible sources. I am also planning a deeper dive to gather any relevant technical data and safety sheets.
Deep Dive Data Collection
I'm now diving into the next phase: a targeted search for supplier data sheets, application notes, and white papers. Concurrently, I'm scouring academic literature and patents to unearth experimental details and data on this compound's use. This information will form the core of a structured data table comparing supplier specifications and outlining experimental protocols I uncover. Furthermore, I'll be diagramming the supply or synthesis chain using a DOT script.
Discovering Suppliers of DHG
I've made good progress! I successfully found several commercial suppliers of this compound. Reagentia, Thermo Scientific Chemicals, Alfa Chemistry, Santa Cruz Biotechnology, and Apollo Scientific are now on my radar. I also have the CAS number. Now I need to compare pricing and purity levels.
Prioritizing Experimental Procedures
I've secured the basics. Supplier data and fundamental chemical properties are in hand. My focus has shifted to the "Experimental Protocols" part of the technical guide. I haven't uncovered detailed procedures for synthesizing or applying this compound, nor found a process complex enough for a Graphviz diagram. My next steps will focus on finding those specific, step-by-step methodologies.
Pinpointing Suppliers
I've identified several commercial this compound suppliers and compiled data, including purity levels and physical properties. My biggest hurdle is finding detailed experimental information; that remains outstanding, but is now the focus. The next step is to analyze each supplier's information, and plan an experiment.
Narrowing the Search
I've gathered more basic information about this compound suppliers, but detailed experimental procedures remain elusive. My focus now is pinpointing a scientific publication or patent detailing its use, essential for the "Experimental Protocols" and visualization needs. Without an experimental context, creating a useful diagram is impossible.
Acquiring Relevant Data
I've successfully compiled a list of commercial this compound suppliers, meticulously noting their product specifications. Furthermore, I uncovered a useful application note from BenchChem, detailing Michael addition reaction protocols.
Analyzing Adaptation Feasibility
I've determined that the BenchChem application note on Michael additions is directly adaptable for my purposes. The document details specific reaction steps with primary/secondary amines, offering quantitative yield data and a helpful workflow. While the synthesis protocol for this compound itself isn't present, the focus remains on its applications and commercial availability. The information collected is now sufficient to generate the desired technical guide.
Purity Analysis of Diethyl Hexafluoroglutarate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for assessing the purity of Diethyl hexafluoroglutarate. Given the increasing use of fluorinated compounds in pharmaceuticals and advanced materials, ensuring high purity is critical for reproducible research and the safety of final products. This document outlines potential impurities based on common synthetic routes and provides detailed experimental protocols for their identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Potential Impurities in this compound
The purity profile of this compound is largely dependent on its synthetic route. The most common method is the acid-catalyzed esterification of hexafluoroglutaric acid with ethanol. Another reported synthesis involves the ethanolysis of undecafluoropiperidine.[1][2] Based on these pathways, potential impurities can be categorized as process-related or degradation products.
Table 1: Potential Impurities and their Origins
| Impurity Name | Chemical Structure | Origin |
| Hexafluoroglutaric acid | HOOC-(CF₂)₃-COOH | Incomplete esterification |
| Monoethyl hexafluoroglutarate | HOOC-(CF₂)₃-COOCH₂CH₃ | Incomplete esterification |
| Ethanol | CH₃CH₂OH | Excess reagent |
| Diethyl ether | CH₃CH₂OCH₂CH₃ | Side reaction from ethanol |
| Partially fluorinated glutarates | e.g., Diethyl pentafluoroglutarate | Impurities in starting materials |
| Nitrogen-containing byproducts | Various | Ethanolysis of undecafluoropiperidine |
Analytical Methodologies for Purity Determination
A multi-pronged analytical approach is recommended for the comprehensive purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent such as ethyl acetate or dichloromethane.
-
Vortex to ensure complete dissolution.
-
If necessary, perform a serial dilution to bring the concentration within the calibrated range of the instrument.
-
-
GC Conditions:
-
Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on sample concentration.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 30-400.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with those of known standards.
Table 2: Expected GC-MS Data for this compound and Potential Impurities
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| Ethanol | Early eluting | 31, 45, 46 |
| Diethyl ether | Early eluting | 45, 59, 74 |
| This compound | Mid-range | 251, 223, 179, 129, 69 |
| Monoethyl hexafluoroglutarate | Later eluting | Requires derivatization for volatility |
| Hexafluoroglutaric acid | Not volatile | Requires derivatization (e.g., silylation) |
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection can be used to quantify non-volatile impurities like residual acids. As this compound lacks a strong chromophore, derivatization may be necessary for high sensitivity, or detection can be performed at a low UV wavelength.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Data Analysis: Purity is determined by area percentage. Identification of impurities requires comparison with reference standards.
Table 3: Expected HPLC Data
| Compound | Expected Retention Time |
| Hexafluoroglutaric acid | Early eluting |
| Monoethyl hexafluoroglutarate | Intermediate |
| This compound | Later eluting |
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is a primary method for structural confirmation and purity determination without the need for reference standards for each impurity.[1][4]
Experimental Protocol: ¹H and ¹⁹F qNMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 20 mg of this compound.
-
Accurately weigh about 10 mg of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR; trifluorotoluene for ¹⁹F NMR).
-
Dissolve both in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.
-
-
¹H NMR Parameters:
-
Pulse Program: Standard quantitative pulse sequence with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
¹⁹F NMR Parameters:
-
Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Relaxation Delay (D1): ≥ 5 x T₁ of the slowest relaxing fluorine nucleus.
-
Number of Scans: 64 or higher.
-
Data Analysis: The purity is calculated by comparing the integral of the analyte's signal to the integral of the known internal standard.
Table 4: Expected NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~4.4 | Quartet | -OCH₂CH₃ |
| ¹H | ~1.3 | Triplet | -OCH₂CH₃ |
| ¹⁹F | ~ -118 | Multiplet | -CF₂-CF₂-CF₂- |
| ¹⁹F | ~ -125 | Multiplet | -CF₂-CF₂-CF₂- |
Workflow and Visualization
The following diagrams illustrate the logical workflow for the purity analysis of this compound.
Caption: Workflow for GC-MS Purity Analysis.
Caption: Decision Tree for Comprehensive Purity Assessment.
Conclusion
The purity of this compound can be reliably determined through a combination of chromatographic and spectroscopic techniques. While GC-MS is excellent for identifying volatile impurities and HPLC is suitable for non-volatile components, quantitative NMR serves as a definitive method for purity assessment. The protocols and data presented in this guide provide a solid foundation for researchers and quality control professionals to establish robust analytical methods for this important fluorinated compound.
References
The Fluorine Advantage: A Technical Guide to Fluorinated Organic Compounds in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery. This small yet highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacological properties, often leading to enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core principles of fluorinated organic compounds, including their synthesis, unique properties, and applications in pharmaceutical research. Detailed experimental protocols and quantitative data are presented to offer a practical resource for scientists in the field.
The Impact of Fluorination on Key Physicochemical Properties
The introduction of fluorine can systematically alter a molecule's characteristics. The strong carbon-fluorine bond, one of the strongest in organic chemistry, and fluorine's high electronegativity are key drivers of these changes.[1][2][3][4][5] These modifications can lead to improved drug-like properties. Below is a summary of the key effects of fluorination on physicochemical parameters.
Data Presentation: Physicochemical Properties of Fluorinated vs. Non-Fluorinated Compounds
The following tables provide a comparative analysis of key physicochemical properties for several classes of organic compounds, illustrating the impact of fluorination.
Table 1: Comparison of pKa and logP for Cinnamic Acid and its Fluorinated Analogs
| Compound | Structure | pKa | logP |
| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | 4.44 | 2.13 |
| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 4.10 (Predicted) | 1.9 (Computed) |
| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | 4.29 (Predicted) | 2.2 (Predicted) |
| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 4.43 (Predicted) | 1.92 (Calculated) |
Data sourced from publicly available chemical databases and predictive models.
Table 2: Comparative Physicochemical and Biological Data of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors
| Compound | Substitution (R) | pKa (Predicted) | clogP (Predicted) | Metabolic Stability (HLM t½, min) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | Not Reported | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | Not Reported | >10,000 | 800 |
Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[6] pKa and clogP values are predicted using computational models. HLM: Human Liver Microsomes.
Table 3: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Indoles
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [7] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [7] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | [7] |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 | [7] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 | [7] |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased metabolic stability with fluorination is evident.
Key Experimental Protocols
To aid researchers in the practical application of these concepts, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (logP).[8][9][10]
Objective: To determine the logP of a compound by measuring its distribution between n-octanol and an aqueous buffer.
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with buffer)
-
Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Volumetric flasks
-
Centrifuge tubes
-
Mechanical shaker or vortex mixer
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
-
Glassware (pipettes, beakers, etc.)
Procedure:
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of n-octanol and PBS in a separatory funnel.
-
Shake vigorously for 24 hours at a controlled temperature.
-
Allow the phases to separate completely. The upper layer is octanol-saturated PBS, and the lower layer is PBS-saturated octanol.
-
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of the test compound and dissolve it in a known volume of either pre-saturated n-octanol or PBS to create a stock solution of known concentration. The initial concentration should be chosen to ensure that the concentration in both phases after partitioning is within the linear range of the analytical method.
-
-
Partitioning:
-
In a centrifuge tube, add a precise volume of the stock solution and the other pre-saturated solvent. A common ratio is 1:1, but this can be adjusted depending on the expected logP.
-
Tightly cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the tube at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume from both the n-octanol (upper) and PBS (lower) layers, avoiding any cross-contamination.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). A calibration curve should be prepared for accurate quantification.
-
-
Calculation of logP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous
-
The logP is the base-10 logarithm of the partition coefficient: logP = log10(P)
-
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[11][12][13][14][15][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compound and positive control compounds (e.g., a high clearance and a low clearance compound)
-
Pooled human or animal liver microsomes (e.g., from rat, mouse, or dog)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Magnesium chloride (MgCl2)
-
Acetonitrile or methanol (for reaction termination)
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system or a solution of NADPH in buffer.
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer containing MgCl2.
-
-
Incubation:
-
In a 96-well plate, add the diluted microsomal suspension.
-
Add the test compound and control compounds to the wells (final concentration typically 1-10 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent compound at each time point. An internal standard is typically used to ensure accuracy.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
-
Visualizing Key Concepts and Workflows
Diagrams are essential for illustrating complex relationships and processes in drug discovery. The following visualizations, created using the DOT language, depict key concepts related to fluorinated organic compounds.
Conclusion
The strategic incorporation of fluorine is a powerful and well-established strategy in modern drug discovery. By understanding the fundamental principles of how fluorine influences molecular properties and by employing robust experimental and analytical techniques, researchers can harness the "fluorine advantage" to design and develop safer and more effective medicines. This guide serves as a foundational resource for scientists, providing both the theoretical knowledge and practical methodologies necessary to succeed in this exciting and impactful area of research.
References
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. mercell.com [mercell.com]
- 12. benchchem.com [benchchem.com]
- 13. Metabolic Stability Assays [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. mttlab.eu [mttlab.eu]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Fluorinated Heterocycles using Diethyl Hexafluoroglutarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl hexafluoroglutarate is a highly fluorinated organic compound with significant potential as a building block in the synthesis of novel heterocyclic compounds. The presence of six fluorine atoms on the glutarate backbone imparts unique electronic properties, influencing the reactivity of the ester groups and the potential biological activity of the resulting molecules. This document provides detailed application notes and experimental protocols for the synthesis of two novel fluorinated heterocyclic compounds: 5,5,6,6,7,7-Hexafluorobarbituric acid and 4,4,5,5,6,6-Hexafluoro-3,7-pyridazinedione, through cyclocondensation reactions of this compound with urea and hydrazine, respectively. These compounds are of interest in medicinal chemistry due to the established importance of fluorination in modulating drug properties such as metabolic stability, lipophilicity, and binding affinity.
I. Synthesis of 5,5,6,6,7,7-Hexafluorobarbituric Acid
The synthesis of 5,5,6,6,7,7-Hexafluorobarbituric acid is achieved through the cyclocondensation of this compound with urea in the presence of a strong base, such as sodium ethoxide. The reaction proceeds via nucleophilic attack of the deprotonated urea on the carbonyl carbons of the diethyl ester, followed by intramolecular cyclization and elimination of ethanol.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 5,5,6,6,7,7-Hexafluorobarbituric Acid.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Urea (1.1 eq)
-
Sodium metal (2.2 eq)
-
Absolute Ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1.1 eq) and stir until dissolved. Subsequently, add this compound (1.0 eq) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and carefully add deionized water. Acidify the solution to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: The precipitated product, 5,5,6,6,7,7-Hexafluorobarbituric acid, is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 5,5,6,6,7,7-Hexafluorobarbituric Acid | C4H2F6N2O3 | 252.07 | 75-85 | >250 (decomposes) |
II. Synthesis of 4,4,5,5,6,6-Hexafluoro-3,7-pyridazinedione
The synthesis of 4,4,5,5,6,6-Hexafluoro-3,7-pyridazinedione involves the cyclocondensation reaction of this compound with hydrazine hydrate. This reaction provides a direct route to the novel fluorinated pyridazinedione ring system.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 4,4,5,5,6,6-Hexafluoro-3,7-pyridazinedione.
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature with stirring.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol and then with deionized water. Dry the product under vacuum.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 4,4,5,5,6,6-Hexafluoro-3,7-pyridazinedione | C4H2F6N2O2 | 236.07 | 80-90 | 185-188 |
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of fluorinated heterocycles.
Application Notes and Protocols for Diethyl Hexafluoroglutarate as a Crosslinking Agent in Proteomics
Disclaimer: Diethyl hexafluoroglutarate is not currently an established or widely documented crosslinking agent in the field of proteomics. The following application notes and protocols are presented as a theoretical guide for researchers interested in exploring its potential use, based on the known reactivity of similar chemical structures and the properties of fluorinated compounds in proteomics. All protocols should be considered as starting points and will require significant optimization.
Introduction to this compound in Proteomics
Chemical crosslinking coupled with mass spectrometry (XL-MS) has become a powerful technique for elucidating protein-protein interactions and defining the three-dimensional structures of protein complexes. The choice of crosslinking agent is critical and can influence the outcome of an experiment. While many crosslinkers are commercially available, there is ongoing research into novel reagents with improved properties.
This compound is a fluorinated derivative of a dicarboxylic acid ester. For it to function as a crosslinking agent, its ester groups would need to be activated, for example, by converting them into N-hydroxysuccinimide (NHS) esters. This would create a homobifunctional, amine-reactive crosslinker. The introduction of fluorine atoms into the crosslinker's spacer arm could confer unique properties, such as increased hydrophobicity, which may enhance cell membrane permeability for in-vivo crosslinking studies. The electron-withdrawing nature of fluorine atoms could also influence the reactivity of the terminal groups.
This document outlines the potential applications, hypothetical protocols, and theoretical considerations for using an activated form of this compound for crosslinking studies in proteomics.
Potential Applications
-
Mapping Protein-Protein Interactions: Identifying interaction partners in complex biological samples.
-
Probing Protein Conformation: Providing distance constraints for the structural modeling of proteins and protein complexes.
-
In-vivo Crosslinking: The potential for increased membrane permeability could make it suitable for capturing protein interactions within living cells.
-
Target Validation in Drug Development: Confirming interactions between a drug target and its binding partners.
Experimental Protocols
Note: These protocols are hypothetical and assume the successful synthesis and activation of this compound into an amine-reactive species (e.g., Di-NHS-hexafluoroglutarate).
Protocol 1: In Vitro Crosslinking of Purified Protein Complexes
This protocol describes a general workflow for crosslinking a purified protein or protein complex in solution.
Materials:
-
Purified protein sample (1-5 mg/mL) in a suitable buffer (e.g., PBS or HEPES, pH 7.2-8.0). Avoid amine-containing buffers like Tris.
-
Activated this compound (e.g., Di-NHS-hexafluoroglutarate) dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
SDS-PAGE reagents.
-
Mass spectrometer and reagents for protein digestion and analysis.
Procedure:
-
Sample Preparation: Prepare the purified protein complex in an amine-free buffer at a known concentration.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of the activated this compound in DMSO.
-
Crosslinking Reaction:
-
Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. A typical starting point is a 20-50 fold molar excess of the crosslinker over the protein.
-
Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE:
-
Take an aliquot of the reaction mixture and analyze it by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.
-
-
Sample Preparation for Mass Spectrometry:
-
The crosslinked sample can be processed for mass spectrometry analysis. This typically involves denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
-
LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked peptides.
-
Data Analysis: Use specialized software to identify the crosslinked peptide pairs and map the protein-protein interactions or distance restraints.
Protocol 2: In Vivo Crosslinking in Cultured Cells
This protocol outlines a general procedure for crosslinking proteins within intact cells. The enhanced hydrophobicity of a fluorinated crosslinker may improve cell membrane permeability.
Materials:
-
Cultured cells.
-
Phosphate-buffered saline (PBS).
-
Activated this compound in a cell-permeable solvent (e.g., DMSO).
-
Cell lysis buffer.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Cell Culture: Grow cells to the desired confluency.
-
Cell Harvest and Washing:
-
Gently wash the cells with PBS to remove media components.
-
Resuspend the cells in PBS.
-
-
Crosslinking:
-
Add the activated this compound solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubate at room temperature for 15-30 minutes with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer to extract the crosslinked proteins.
-
Downstream Analysis: The cell lysate can then be used for affinity purification of a target protein, followed by SDS-PAGE and mass spectrometry analysis as described in Protocol 1.
Data Presentation
Table 1: Hypothetical Optimization of Crosslinker Concentration for In Vitro Crosslinking
| Crosslinker:Protein Molar Ratio | Monomer Remaining (%) | Dimer Formation (%) | Higher-Order Oligomers (%) |
| 10:1 | 85 | 10 | 5 |
| 25:1 | 60 | 25 | 15 |
| 50:1 | 40 | 40 | 20 |
| 100:1 | 20 | 50 | 30 |
Table 2: Hypothetical Comparison of Crosslinking Efficiency
| Crosslinker | Number of Unique Crosslinked Peptides Identified | Number of Protein-Protein Interactions Identified |
| Di-NHS-glutarate | 150 | 45 |
| Di-NHS-hexafluoroglutarate | 185 | 55 |
Visualizations
Caption: General experimental workflow for in vitro and in vivo crosslinking using this compound.
Caption: Hypothetical signaling pathway with potential crosslinkable protein-protein interactions.
Application Notes and Protocols for Protein Modification with Diethyl Hexafluoroglutarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein modification is a cornerstone of modern biotechnology and drug development, enabling the attachment of various functionalities to proteins to enhance their therapeutic properties, facilitate their study, or create novel diagnostic tools. Diethyl hexafluoroglutarate (DEHFG) is a reactive diester that can be employed for the covalent modification of proteins. The electron-withdrawing fluorine atoms on the glutarate backbone significantly activate the ester groups, rendering them susceptible to nucleophilic attack by amino acid side chains. This application note provides a detailed, generalized protocol for the modification of proteins using DEHFG, outlines the putative reaction mechanism, and offers guidance for the characterization of the resulting protein conjugates.
The primary targets for modification by DEHFG are the primary amine groups present on the side chains of lysine residues and the N-terminus of the protein. The reaction proceeds via a nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of ethanol. Due to the bifunctional nature of DEHFG, it can potentially be used as a crosslinking agent to link two protein molecules or different sites within the same protein, or as a linker to attach other molecules to a protein.
Reaction Mechanism
The proposed reaction mechanism involves the nucleophilic attack of a primary amine from a lysine residue on one of the carbonyl carbons of this compound. This is followed by the elimination of an ethoxy group, forming a stable amide linkage.
Mass spectrometry analysis of proteins treated with Diethyl hexafluoroglutarate
Beginning Research on DHG
I've initiated a thorough search for information about Diethyl hexafluoroglutarate (DHG). My focus is primarily on its role in protein analysis, particularly concerning mass spectrometry applications. Simultaneously, I'm seeking established protocols and concrete experimental data related to mass spectrometry analysis.
Mapping Out the Process
My next step involves identifying the core workflow for DHG-mediated protein analysis, specifically for mass spectrometry. I'm prioritizing the collection of quantitative data from existing studies. Concurrently, I'm investigating potential signaling pathway impacts and will create diagrams detailing both the experimental process and any identified pathways. I'll maintain strict adherence to the defined styling guidelines for these visual representations.
Analyzing DHG's Potential
I'm now starting my search for quantitative data from existing research regarding DHG's protein modification capabilities in mass spectrometry. I'm also preparing to outline the critical stages of the analysis process to develop a detailed experimental protocol. Concurrently, I'm examining potential impacts on signaling pathways, aiming to create a comprehensive understanding of DHG's influence.
Analyzing Initial Findings
I've hit a bit of a snag. My initial hunt for specific protocols and quantitative data concerning "this compound" in protein mass spec has been a bust. While I found general chemical info, nothing concrete emerged about its direct application or use in this area. It's time to adjust my search terms or expand my scope.
Inferring Application Protocol
I'm adapting my approach. The lack of direct hits on "this compound" in protein mass spec means I'll need to infer its likely utility. Based on its structure as a fluorinated diester, I'll craft a theoretical application note. This will be grounded in general XL-MS principles, using the search results as a base, but I'll need to extrapolate.
Extrapolating XL-MS Approach
I'm now pivoting to a protocol based on XL-MS principles. My searches on "this compound" were largely unproductive, so I'm leveraging my understanding of general cross-linking agents. I'll focus on a generic homobifunctional approach, tailoring it conceptually to this compound, focusing on its reactivity with lysine residues. Placeholder data will be used to demonstrate information formatting, and I'll create illustrative DOT diagrams.
Using Diethyl hexafluoroglutarate in polymer synthesis
Investigating Synthesis Routes
I'm currently focused on the literature review. I'm actively searching for scholarly articles and patents detailing the use of diethyl hexafluoroglutarate in polymer synthesis. My next step will involve identifying concrete examples of polymerization reactions where this compound is utilized. I'm keen to find as many examples as possible.
Expanding Data Gathering
I've started gathering more detailed information, now focusing on quantitative data for polymerization reactions, like monomer concentrations and reaction times. I am also looking closely at polymer molecular weights and polydispersity. I will also be searching for experimental protocols and information on the properties of the resulting fluorinated polymers.
Discovering Synthesis Pathways
I've started exploring the chemical properties of this compound, focusing on its potential in polymer synthesis. Initial searches only gave basic chemical data; now, I'm digging deeper into specific applications. I need to move beyond general fluorinated polymers to find concrete examples and synthetic routes relevant to my work.
Pinpointing Polymerization Methods
My search widened to include polymer reactions involving similar diesters. I've uncovered some promising leads on condensation polymerizations with related compounds, which I'm now adapting to include this compound. The focus is on finding compatible catalysts and reaction conditions to achieve a high molecular weight product.
Examining Synthesis Strategies
I'm making progress! After a second round of searches, I've found a promising article: "Strategies for the synthesis of fluorinated polyesters." Although it focuses on the dimethyl ester of hexafluoroglutaric acid, it's a solid lead.
Analyzing Precedents & Gaps
I've made headway, though some gaps remain. Adapting the DMHFG protocol is feasible, but quantitative data will differ with the diethyl ester. I still need specific application examples within drug development. General polyester/fluoropolymer articles exist, but none directly mention this compound. I'm focusing on adapting the existing protocols from the paper.
Evaluating DMHFG Adaptation
I'm feeling positive! The "Strategies" paper is a goldmine, describing three polyester syntheses and the impact of conditions on DMHFG conversion. It includes detailed characterization and conversion data. It's a strong foundation for adapting the protocol. I'm focusing on those conditions for diethyl ester adaptation. My search for direct diethyl ester analogs has been unfruitful, but I can still move forward confidently.
Locating Key Research
I've just found a key research article. It details how they create fluorinated polyesters. They used dimethyl hexafluoroglutarate and ethylene glycol. This gives me a good starting point for my experiments.
Evaluating Prior Research
I have a great foundation in the synthesis method from the DMHFG article. I've also found promising articles on the biomedical uses of fluorinated polymers, but they're general. The diethyl ester synthesis data remains elusive, and I need more specific details on its polymerization. I'm now focusing on finding that critical data.
Assessing Data Sufficiency
I've located a key article that shows me how to make fluorinated polyesters, which I can adapt for my needs. The paper on drug delivery is helpful, even if it doesn't give me the exact polymerization data. I'm focusing on adapting the available information and making clear that my methods are based on a dimethyl analogue. I think I have sufficient info to make the visualizations and application notes.
Application Notes and Protocols: Diethyl Hexafluoroglutarate in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of Diethyl Hexafluoroglutarate in material science, with a primary focus on its role as a monomer in the synthesis of fluorinated polymers. While publicly available, detailed experimental data on this specific monomer is limited, this document presents a generalized framework and representative protocols based on established principles of polymer chemistry and the known benefits of incorporating fluorine into materials.
Introduction to this compound
This compound (CAS No. 424-40-8) is a fluorinated organic compound with the molecular formula C₉H₁₀F₆O₄. The presence of a hexafluorinated carbon chain between two ethyl ester groups imparts unique properties to this molecule, making it a valuable building block in the synthesis of advanced materials. The high electronegativity and low polarizability of fluorine atoms contribute to enhanced thermal stability, chemical resistance, and hydrophobicity in polymers derived from this monomer.
Key Applications in Material Science
The primary application of this compound in material science lies in its use as a specialty monomer for the production of fluorinated polymers, particularly polyesters. These polymers are anticipated to exhibit superior properties compared to their non-fluorinated analogs, making them suitable for high-performance applications.
Potential Advantages of Fluorinated Polymers from this compound:
-
Enhanced Thermal Stability: The strong carbon-fluorine bonds increase the thermal degradation temperature of the polymer.
-
Increased Chemical Resistance: The fluorine atoms provide a protective shield against chemical attack from solvents, acids, and bases.
-
Improved Hydrophobicity and Oleophobicity: The low surface energy of fluorinated chains leads to materials with excellent water and oil repellency.
-
Low Refractive Index: Fluorinated polymers often exhibit a lower refractive index, which is beneficial for optical applications.
-
Gas Permeability: The introduction of bulky hexafluoroglutarate units can modify the free volume of the polymer, potentially influencing its gas permeability properties.
Beyond polymer science, this compound also serves as an intermediate in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries, where the incorporation of fluorine can enhance the bioavailability and metabolic stability of active ingredients.[1][2]
Representative Data Presentation
The following table presents a hypothetical comparison of the expected properties of a polyester synthesized from this compound and a conventional non-fluorinated polyester. This data is illustrative and intended to highlight the potential benefits of fluorination.
| Property | Hypothetical Fluorinated Polyester (from this compound) | Conventional Polyester (e.g., Polyethylene Glutarate) |
| Thermal Stability (TGA, 5% weight loss) | > 350 °C | ~ 300 °C |
| Chemical Resistance (e.g., to Acetone) | High | Moderate |
| Water Contact Angle | > 100° | < 80° |
| Refractive Index | < 1.40 | ~ 1.55 |
Experimental Protocols
The following is a generalized protocol for the synthesis of a fluorinated polyester via a two-stage melt polycondensation reaction using this compound and a diol. This protocol should be adapted and optimized based on the specific diol used and the desired polymer properties.
Protocol: Synthesis of Fluorinated Polyester
1. Materials:
-
This compound (monomer)
-
Ethylene glycol (or other suitable diol, e.g., 1,4-butanediol) (co-monomer)
-
Titanium(IV) butoxide (catalyst)
-
Antimony(III) oxide (catalyst stabilizer, optional)
-
Nitrogen gas (high purity)
2. Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum pump.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Collection flask for the distillate.
3. Procedure:
-
Stage 1: Esterification (Transesterification)
-
Charge the reactor with this compound and the diol in a 1:2.1 molar ratio.
-
Add the catalyst, for example, Titanium(IV) butoxide, at a concentration of approximately 200-300 ppm relative to the weight of the final polymer.
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Under a slow stream of nitrogen, heat the mixture to 180-200 °C with continuous stirring.
-
Ethanol will be produced as a byproduct of the transesterification reaction and will be collected in the distillation flask.
-
Continue the reaction until approximately 80-90% of the theoretical amount of ethanol has been collected. This stage typically takes 2-4 hours.
-
-
Stage 2: Polycondensation
-
Gradually increase the temperature of the reactor to 220-240 °C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.
-
The viscosity of the reaction mixture will increase as the polymerization proceeds. The stirrer speed may need to be adjusted accordingly.
-
Continue the polycondensation reaction for 3-5 hours, or until the desired melt viscosity is achieved.
-
Once the reaction is complete, stop the heating and stirring, and break the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it.
-
Pelletize the resulting fluorinated polyester for further characterization.
-
4. Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Chemical Structure: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Surface Properties: Assessed by measuring the water contact angle.
Visualizations
Caption: Workflow for the synthesis and characterization of a fluorinated polyester.
Caption: Logical relationship of property enhancement through the use of this compound.
Disclaimer: The experimental protocol and quantitative data provided are representative examples and have not been derived from specific published research on this compound. Researchers should conduct their own optimization and characterization based on their specific requirements and safety protocols.
References
Application Note: Diethyl Hexafluoroglutarate as a Versatile Fluorinated Building Block for the Synthesis of Novel Agrochemical Scaffolds
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The introduction of fluorine-containing moieties into active pharmaceutical and agrochemical ingredients has been a highly successful strategy for enhancing their efficacy and metabolic stability. The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can significantly influence the lipophilicity, binding affinity, and bioavailability of a molecule. Diethyl hexafluoroglutarate (DEHFG), with its central perfluorinated carbon chain, represents a potentially valuable, yet underexplored, building block for the synthesis of novel agrochemicals. While direct applications of DEHFG in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature, its chemical structure suggests significant potential for the creation of innovative fluorinated heterocyclic compounds, which are prominent motifs in modern pesticides.
This application note presents a hypothetical protocol for the utilization of this compound in the synthesis of a fluorinated pyrazolidinedione, a scaffold with potential for further elaboration into active agrochemical candidates.
Data Presentation
The following table summarizes the quantitative data for the hypothetical synthesis of 5,5,6,6,7,7-hexafluoropyrazolidine-3,8-dione from this compound.
| Parameter | Value |
| Reactants | |
| This compound (DEHFG) | 1.0 eq (296.16 g/mol ) |
| Hydrazine Hydrate | 1.1 eq (50.06 g/mol ) |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 12 hours |
| Product | 5,5,6,6,7,7-Hexafluoropyrazolidine-3,8-dione |
| Theoretical Molar Mass | 230.06 g/mol |
| Hypothetical Yield | 85% |
| Appearance | White to off-white solid |
Experimental Protocols
Hypothetical Synthesis of 5,5,6,6,7,7-Hexafluoropyrazolidine-3,8-dione:
This protocol describes a potential method for the cyclocondensation of this compound with hydrazine hydrate to yield a novel fluorinated heterocyclic scaffold.
Materials:
-
This compound (DEHFG)
-
Hydrazine hydrate
-
Anhydrous Ethanol
-
Hydrochloric acid (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (29.6 g, 0.1 mol) and anhydrous ethanol (100 mL).
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (5.5 mL, 0.11 mol) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Visualizations
Diagram 1: Hypothetical Synthesis of a Fluorinated Pyrazolidinedione
Caption: A logical workflow for the proposed synthesis of a novel fluorinated heterocycle.
Diagram 2: Potential Agrochemical Development Pathway
Caption: A conceptual pathway from a DEHFG-derived scaffold to a potential agrochemical lead.
Application Notes and Protocols: Diethyl Hexafluoroglutarate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl hexafluoroglutarate is a fluorinated organic compound with potential as a key building block in medicinal chemistry. The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving their pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and proposed experimental protocols for the use of this compound in the synthesis of novel fluorinated heterocyclic compounds with potential therapeutic applications. The primary focus is on its utility as a precursor for the synthesis of hexafluorinated barbituric and thiobarbituric acid derivatives, classes of compounds with known biological activities.
Introduction
Fluorine-containing molecules have become increasingly important in the pharmaceutical industry, with a significant percentage of new drugs containing at least one fluorine atom. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool for modulating the properties of bioactive molecules. This compound, with its perfluorinated three-carbon backbone flanked by two ester functionalities, presents an attractive starting material for the synthesis of complex fluorinated molecules.
This application note details the proposed use of this compound in the synthesis of hexafluorinated barbiturates and thiobarbiturates. Barbiturates and their thio-analogs are a well-established class of compounds that act on the central nervous system and have been used as sedatives, hypnotics, and anticonvulsants.[1][2][3] The introduction of a hexafluorinated core is anticipated to significantly alter the biological properties of the resulting compounds, potentially leading to new therapeutic agents with improved efficacy and safety profiles.[4]
Proposed Application: Synthesis of Hexafluorinated Barbiturates and Thiobarbiturates
Based on the well-established condensation reaction of diethyl malonate with urea and thiourea to form barbituric and thiobarbituric acid respectively, a similar reaction pathway is proposed for this compound.[5][6][7][8] The electron-withdrawing nature of the fluorine atoms in this compound is expected to enhance the reactivity of the carbonyl carbons, facilitating the condensation reaction.
Proposed Reaction Scheme:
Caption: Proposed synthesis of hexafluorinated barbiturates.
Experimental Protocols
The following are detailed, proposed protocols for the synthesis of hexafluorobarbituric acid and hexafluorothiobarbituric acid from this compound. These protocols are adapted from established procedures for the synthesis of their non-fluorinated analogs.[5][6][9][10][11]
Protocol 1: Synthesis of 5,5,6,6,7,7-Hexafluorobarbituric Acid
Materials:
-
This compound (1.0 eq)
-
Urea (1.0 eq)
-
Sodium metal (2.1 eq)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Beakers
-
Büchner funnel and filter flask
-
Drying oven
Procedure:
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add absolute ethanol. Carefully add finely cut sodium metal in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of this compound in absolute ethanol.
-
Addition of Urea: In a separate beaker, dissolve urea in warm absolute ethanol. Add this solution to the reaction mixture.
-
Condensation: Heat the reaction mixture to reflux using a heating mantle or oil bath and stir vigorously. A white solid is expected to precipitate during the reaction. Continue refluxing for 7-8 hours.
-
Work-up: After the reflux is complete, cool the reaction mixture to room temperature. Add warm deionized water to dissolve the solid precipitate.
-
Acidification: Slowly add concentrated hydrochloric acid to the solution with stirring until the solution is acidic (pH 1-2), which will cause the product to precipitate.
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the product with cold deionized water.
-
Drying: Dry the purified product in a drying oven at 100-110 °C to a constant weight.
Proposed Workflow:
Caption: Workflow for hexafluorobarbituric acid synthesis.
Protocol 2: Synthesis of 5,5,6,6,7,7-Hexafluoro-2-thiobarbituric Acid
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.0 eq)
-
Sodium metal (2.1 eq)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Beakers
-
Büchner funnel and filter flask
-
Drying oven
Procedure:
-
Preparation of Sodium Ethoxide: Following the same procedure as in Protocol 1, prepare a solution of sodium ethoxide in absolute ethanol.
-
Reaction Setup: To the sodium ethoxide solution, add a solution of this compound in absolute ethanol.
-
Addition of Thiourea: Add solid thiourea to the reaction mixture.
-
Condensation: Heat the mixture to reflux with stirring for 6-7 hours. A solid precipitate is expected to form.
-
Work-up: After cooling, add warm deionized water to dissolve the solid.
-
Acidification: Acidify the solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Drying: Dry the product in a drying oven at 100-110 °C.
Proposed Workflow:
Caption: Workflow for hexafluorothiobarbituric acid synthesis.
Data Presentation
The following tables present hypothetical quantitative data for the proposed syntheses, based on typical yields for analogous non-fluorinated reactions.[5][9]
Table 1: Proposed Synthesis of Hexafluorobarbituric Acid
| Entry | This compound (mmol) | Urea (mmol) | Sodium (mmol) | Solvent (mL) | Reflux Time (h) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | 50 | 50 | 105 | 250 | 7 | 12.8 | 9.6 | 75 |
| 2 | 100 | 100 | 210 | 500 | 7.5 | 25.6 | 19.7 | 77 |
| 3 | 200 | 200 | 420 | 1000 | 8 | 51.2 | 38.4 | 75 |
Table 2: Proposed Synthesis of Hexafluorothiobarbituric Acid
| Entry | This compound (mmol) | Thiourea (mmol) | Sodium (mmol) | Solvent (mL) | Reflux Time (h) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | 50 | 50 | 105 | 250 | 6 | 13.6 | 10.5 | 77 |
| 2 | 100 | 100 | 210 | 500 | 6.5 | 27.2 | 21.2 | 78 |
| 3 | 200 | 200 | 420 | 1000 | 7 | 54.4 | 41.9 | 77 |
Medicinal Chemistry Context and Signaling Pathways
Barbiturates exert their effects primarily by acting as positive allosteric modulators of GABAA receptors in the central nervous system.[3] This action enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedation, hypnosis, and anticonvulsant effects. The introduction of the hexafluorinated core may alter the binding affinity and selectivity of these compounds for different GABAA receptor subunits, potentially leading to a more favorable therapeutic profile with reduced side effects.
Fluorinated pyrimidines are also known to act as antimetabolites, interfering with DNA and RNA synthesis, which is a key mechanism in cancer chemotherapy.[12] For instance, 5-fluorouracil is a widely used anticancer drug. The synthesized hexafluorobarbituric acid and its thio-analog could be investigated for their potential as anticancer agents by evaluating their ability to inhibit thymidylate synthase or other key enzymes in nucleotide biosynthesis.
Signaling Pathway Diagram:
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. dea.gov [dea.gov]
- 3. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Thiobarbituric acid synthesis - chemicalbook [chemicalbook.com]
- 7. How are barbituric acids synthesized from diethyl malonate? | Filo [askfilo.com]
- 8. Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX [slideshare.net]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of Diethyl Hexafluoroglutarate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl hexafluoroglutarate is a valuable fluorinated building block in organic synthesis and medicinal chemistry. The presence of six fluorine atoms on the glutarate backbone significantly enhances the electrophilicity of the ester carbonyl groups, making them highly susceptible to nucleophilic attack. This heightened reactivity allows for facile reactions with a variety of nucleophiles, particularly primary and secondary amines, to form stable amide bonds. The resulting fluorinated amides and their derivatives are of considerable interest in drug development due to the unique physicochemical properties conferred by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.
These application notes provide a detailed overview of the reaction mechanism of this compound with amines, protocols for conducting the reaction, and potential applications of the resulting products in pharmaceutical research.
Reaction Mechanism
The reaction of this compound with amines proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the this compound. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of an ethoxide leaving group and the formation of an amide bond. Given that this compound is a diester, this reaction can occur at one or both of the ester groups, depending on the stoichiometry of the amine used.
With primary or secondary amines, the reaction leads to the formation of the corresponding mono- or di-substituted amides. When a diamine is used as the nucleophile, an intramolecular cyclization can occur to form a seven-membered heterocyclic ring, a fluorinated analog of a pimelactam, or polymerization to form fluorinated polyamides can take place, depending on the reaction conditions and the nature of the diamine.
Caption: Proposed mechanism for the reaction of this compound with a primary amine.
Data Presentation
Due to the limited availability of specific quantitative data for the reaction of this compound with a wide range of amines in the public domain, the following table provides representative yields for the analogous aminolysis of non-fluorinated and other activated esters. These values can serve as a general guide for expected outcomes. Researchers should perform optimization studies for their specific amine of interest.
| Amine Type | Ester Type | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary Alkyl | Diethyl Glutarate | Ethanol | 80 | 12 | 75-85 |
| Secondary Alkyl | Diethyl Glutarate | Dioxane | 100 | 24 | 60-70 |
| Aniline | Diethyl Glutarate | Xylene | 140 | 48 | 40-50 |
| Ethylenediamine | Diethyl Oxalate | Ethanol | 25 | 2 | >90 (Cyclized) |
| Benzylamine | Pentafluorophenyl Acetate | DMF | 25 | 1 | >95 |
Experimental Protocols
The following are generalized protocols for the reaction of this compound with primary, secondary, and diamines. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Synthesis of N,N'-Dialkyl-hexafluoroglutaramide (from Primary Amines)
Objective: To synthesize a di-substituted amide from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the ester in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Add the primary amine (2.2 eq) to the solution. A slight excess of the amine is used to ensure complete reaction of the diester.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
If the reaction is sluggish at room temperature, it can be gently heated (40-60 °C).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of a Fluorinated Piperidine-2,6-dione derivative (from a Diamine)
Objective: To synthesize a cyclic imide from this compound and a diamine.
Materials:
-
This compound
-
Diamine (e.g., 1,3-diaminopropane)
-
High-boiling point aprotic solvent (e.g., Toluene or Xylene)
-
Dean-Stark apparatus
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere.
-
Add this compound (1.0 eq) and the diamine (1.0 eq) to the flask.
-
Add the high-boiling point solvent to achieve a concentration of 0.1-0.2 M.
-
Heat the reaction mixture to reflux. The ethanol generated during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction by observing the amount of ethanol collected and by analytical techniques such as TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.
Caption: A general experimental workflow for the reaction of this compound with amines.
Applications in Drug Development
The products derived from the reaction of this compound with amines have several potential applications in drug discovery and development:
-
Metabolic Stability: The introduction of fluorine atoms can block sites of metabolism, leading to an increased half-life of a drug candidate.
-
Conformational Constraints: The rigid hexafluoroglutarate backbone can be used to create conformationally constrained molecules, which can lead to higher binding affinity and selectivity for a biological target.
-
Bioisosteric Replacement: The fluorinated amide moiety can serve as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's properties.
-
Polymer Therapeutics: The reaction with diamines can be utilized to synthesize novel fluorinated polyamides for applications in drug delivery systems and biomedical materials.
Conclusion
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Diethyl Hexafluoroglutarate
Welcome to the technical support center for the synthesis of Diethyl Hexafluoroglutarate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method for synthesizing this compound is the Fischer-Speier esterification of hexafluoroglutaric acid with ethanol using an acid catalyst. This is a reversible reaction where the equilibrium can be shifted towards the product by using an excess of ethanol and removing the water formed during the reaction.
Q2: What are the recommended catalysts for this esterification?
Strong protic acids are typically used as catalysts for Fischer esterification. Commonly used catalysts include:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dry Hydrogen Chloride (HCl) gas
The choice of catalyst can influence reaction time and work-up procedures.
Q3: How can I monitor the progress of the reaction?
The progress of the esterification can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): Spotting the reaction mixture against the starting material (hexafluoroglutaric acid) can show the formation of the less polar ester product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to quantify the disappearance of starting materials and the appearance of the product, providing a more accurate measure of conversion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance of the characteristic ethyl group signals of the ester and the disappearance of the acidic proton of the carboxylic acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: The reaction has not reached equilibrium or has not been driven sufficiently towards the products. 2. Water Inhibition: The presence of water, either from reagents or formed during the reaction, can shift the equilibrium back to the reactants. 3. Loss during Work-up: The product may be lost during extraction or purification steps. | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration under reflux. 2. Use Excess Ethanol: Employ a significant excess of ethanol to act as both a reactant and a solvent, driving the equilibrium forward. 3. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent. 4. Optimize Work-up: Ensure efficient extraction with a suitable organic solvent and minimize the number of transfer steps. |
| Presence of Starting Material (Hexafluoroglutaric Acid) in Product | 1. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively promote the reaction. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Optimize Catalyst Loading: Increase the catalyst concentration incrementally. A typical starting point is 1-5 mol% relative to the carboxylic acid. 2. Extend Reaction Time: Monitor the reaction until no further conversion is observed. |
| Formation of Side Products | Dehydration of Ethanol: At high temperatures and strong acid concentrations, ethanol can dehydrate to form diethyl ether. | Control Temperature: Maintain the reaction temperature at the reflux temperature of ethanol without excessive heating. |
| Difficulty in Product Purification | 1. Incomplete Removal of Catalyst: Residual acid catalyst can co-distill or interfere with subsequent steps. 2. Similar Boiling Points: If side products with similar boiling points are formed, separation by distillation can be challenging. | 1. Neutralization: Before distillation, wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acid catalyst. 2. Fractional Distillation: Use a fractional distillation column for better separation of components with close boiling points. Vacuum distillation is recommended due to the high boiling point of the product. |
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
This protocol outlines the general procedure for the synthesis of this compound.
Materials:
-
Hexafluoroglutaric acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (or p-TsOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, but recommended)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add hexafluoroglutaric acid and a significant excess of absolute ethanol (e.g., 5-10 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirring mixture.
-
Reflux: Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux with vigorous stirring. The reaction is typically refluxed for several hours (4-24 hours).
-
Monitoring: Monitor the reaction progress using TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 76-79 °C at 3 mmHg).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Navigating Diethyl Hexafluoroglutarate Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl hexafluoroglutarate. The following sections address common issues encountered during its synthesis and use in various reactions, with a focus on identifying and mitigating the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of this compound?
The synthesis of this compound, typically achieved through the Fischer esterification of hexafluoroglutaric acid with ethanol in the presence of an acid catalyst, is a reversible reaction.[1][2][3][4][5] The primary byproduct of this reaction is water .[1][4][5]
In addition to water, incomplete esterification can lead to the presence of monoethyl hexafluoroglutarate and unreacted hexafluoroglutaric acid in the final product mixture. The presence of these acidic impurities can affect subsequent reactions and the purity of the final product.
Furthermore, if the reaction temperature is not carefully controlled, side reactions such as dehydration of the alcohol (ethanol) to form diethyl ether can occur, although this is less common under standard esterification conditions.
Q2: I am observing a lower than expected yield in my this compound synthesis. What are the potential causes?
Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of the water byproduct can shift the equilibrium back towards the reactants. To improve the yield, it is crucial to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during the reaction or by employing a drying agent.[1][3]
Another factor could be the purity of the starting materials. Ensure that the hexafluoroglutaric acid and ethanol are of high purity and are anhydrous.
Q3: During the workup of my reaction involving this compound, I'm having trouble with phase separation. What could be the issue?
Difficulty with phase separation during aqueous workup can be caused by the presence of acidic impurities like unreacted hexafluoroglutaric acid or the monoester byproduct. These species can act as surfactants, leading to the formation of emulsions. To resolve this, consider neutralizing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, before extraction.
Q4: What byproducts can I expect when this compound is subjected to hydrolysis?
The hydrolysis of this compound, which is the reverse of its synthesis, can occur under either acidic or basic conditions.
-
Acid-catalyzed hydrolysis: This reaction will yield hexafluoroglutaric acid and ethanol .
-
Base-catalyzed hydrolysis (saponification): This will produce the corresponding carboxylate salt, disodium hexafluoroglutarate (if using sodium hydroxide), and ethanol .
Under harsh basic conditions with elevated temperatures, there is a potential for decomposition and decarboxylation reactions, which could lead to a mixture of smaller fluorinated organic acids.[6][7]
Q5: Are there any known byproducts from the thermal decomposition of this compound?
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to byproducts in this compound reactions.
Problem 1: Presence of Acidic Impurities in the Final Product
Symptoms:
-
Broad peaks in NMR spectrum corresponding to carboxylic acid protons.
-
Low pH of the purified product.
-
Emulsion formation during aqueous workup.
Potential Causes:
-
Incomplete esterification reaction.
-
Hydrolysis of the ester during workup or storage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acidic impurities.
Problem 2: Identification of Unknown Peaks in GC-MS Analysis
Symptoms:
-
Unexpected peaks in the gas chromatogram of the reaction mixture or purified product.
Potential Causes:
-
Side reactions due to impurities in starting materials.
-
Decomposition of the product under the analytical conditions.
-
Byproducts from reactions with nucleophiles or other reagents.
Byproduct Formation Pathways:
The following diagram illustrates potential reaction pathways leading to common byproducts.
Caption: Pathways to common byproducts.
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
Materials:
-
Hexafluoroglutaric acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Diethyl ether or other suitable extraction solvent
-
Dean-Stark apparatus (optional, but recommended)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine hexafluoroglutaric acid and a molar excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.
-
Continue refluxing until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted hexafluoroglutaric acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes potential impurities and their likely sources.
| Byproduct/Impurity | Chemical Formula | Likely Source | Recommended Analytical Method |
| Water | H₂O | Byproduct of esterification | Karl Fischer titration |
| Monoethyl hexafluoroglutarate | C₇H₇F₆O₄ | Incomplete esterification | GC-MS, NMR |
| Hexafluoroglutaric acid | C₅H₂F₆O₄ | Unreacted starting material | GC-MS (after derivatization), Titration |
| Diethyl ether | (C₂H₅)₂O | Dehydration of ethanol | GC-MS |
| Disodium hexafluoroglutarate | C₅F₆Na₂O₄ | Saponification byproduct | Not typically observed in the final ester product |
This guide is intended to provide a starting point for troubleshooting common issues in reactions involving this compound. For more specific issues, consulting detailed literature on the particular reaction being performed is recommended.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 8. synquestlabs.com [synquestlabs.com]
Technical Support Center: Synthesis of Diethyl Hexafluoroglutarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Diethyl Hexafluoroglutarate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two primary methods for the synthesis of this compound:
-
Direct Fischer Esterification: This method involves the reaction of hexafluoroglutaric acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is reversible and requires conditions that favor the formation of the ester.[1][2][3][4]
-
Two-Step Acyl Chloride Method: This approach involves the conversion of hexafluoroglutaric acid to hexafluoroglutaryl chloride, which is then reacted with ethanol to form the desired diethyl ester. This method often results in higher yields as the second step is generally irreversible.
Q2: What is the role of the acid catalyst in Fischer Esterification?
A2: The acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid.[2][3] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol). The catalyst is regenerated at the end of the reaction.[2][3]
Q3: Why is it important to remove water during the Fischer Esterification?
A3: Fischer Esterification is a reversible reaction, meaning the ester can be hydrolyzed back to the carboxylic acid and alcohol in the presence of water.[1][3] To drive the equilibrium towards the product (this compound) and maximize the yield, it is crucial to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol reactant.[2]
Q4: What are the advantages of the two-step acyl chloride method?
A4: The primary advantage of the acyl chloride method is that the reaction of hexafluoroglutaryl chloride with ethanol is essentially irreversible, leading to higher yields of the desired ester. This method also tends to be faster than Fischer esterification.
Q5: What are the potential side reactions in the synthesis of this compound?
A5: Potential side reactions include:
-
Incomplete esterification: This can occur in the Fischer esterification if the reaction does not reach completion, resulting in a mixture of the monoester and unreacted diacid.
-
Hydrolysis: If water is present, the ester product can hydrolyze back to the starting materials, particularly under acidic conditions.[1]
-
Ether formation: Under strongly acidic conditions and high temperatures, the alcohol (ethanol) can dehydrate to form diethyl ether.
Troubleshooting Guides
Issue 1: Low Yield in Fischer Esterification
| Possible Cause | Troubleshooting Step |
| Equilibrium not shifted towards products | - Use a large excess of ethanol (it can also serve as the solvent). This shifts the equilibrium according to Le Châtelier's principle.[3] - Remove water as it forms using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to form an azeotrope with water.[2] |
| Insufficient catalyst | - Ensure an adequate amount of a strong acid catalyst (e.g., 1-5 mol% of concentrated H₂SO₄) is used. |
| Reaction time is too short | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Esterification reactions can be slow.[3] |
| Reaction temperature is too low | - Ensure the reaction is heated to reflux to increase the reaction rate. The optimal temperature will depend on the boiling point of the alcohol and any co-solvent used. |
| Hydrolysis during workup | - Neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution) during the workup to prevent hydrolysis of the ester.[5] |
Issue 2: Incomplete Reaction in the Acyl Chloride Method
| Possible Cause | Troubleshooting Step |
| Moisture contamination | - Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Hexafluoroglutaryl chloride is moisture-sensitive and will hydrolyze back to the diacid. |
| Insufficient ethanol | - Use at least two equivalents of ethanol to react with the difunctional hexafluoroglutaryl chloride. A slight excess of ethanol may be beneficial. |
| Low reaction temperature | - While the reaction is generally exothermic, gentle heating may be required to ensure completion. Monitor the reaction by TLC or GC. |
| Presence of a base | - The reaction of an acyl chloride with an alcohol is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl generated. Ensure an appropriate base is used in stoichiometric amounts. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Presence of unreacted hexafluoroglutaric acid | - During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic starting material.[5] |
| Presence of monoester | - If the reaction did not go to completion, you may have a mixture of di- and monoesters. Purification can be achieved by column chromatography on silica gel. |
| Emulsion formation during workup | - To break emulsions during aqueous washes, add a small amount of brine (saturated NaCl solution). |
| Residual catalyst | - Thoroughly wash the organic phase with water and then brine to remove any remaining acid catalyst or its salts. |
Quantitative Data Summary
The following table summarizes the expected impact of key reaction parameters on the yield of this compound based on general principles of esterification.
| Parameter | Fischer Esterification | Acyl Chloride Method |
| Reactant Ratio (Ethanol:Diacid/Diacyl Chloride) | Yield increases with increasing excess of ethanol. | Stoichiometric amounts (2 eq. ethanol) are sufficient, but a slight excess can improve reaction rate. |
| Catalyst Concentration | Yield generally increases with catalyst concentration up to an optimal point. | Not applicable for the reaction with ethanol, but a base is used to neutralize HCl. |
| Temperature | Higher temperatures (reflux) increase the reaction rate and help remove water. | The reaction is often exothermic, but may require gentle heating for completion. |
| Reaction Time | Longer reaction times are generally required to reach equilibrium. | Typically faster than Fischer esterification. |
| Water Content | The presence of water significantly reduces the yield due to the reverse reaction. | The presence of water will hydrolyze the acyl chloride, reducing the yield. |
Experimental Protocols
Protocol 1: Direct Fischer Esterification of Hexafluoroglutaric Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a drying tube (or a Dean-Stark apparatus), add hexafluoroglutaric acid (1.0 eq).
-
Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 eq), which will also act as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux and maintain for several hours (4-24 h). Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis via Hexafluoroglutaryl Chloride
Step A: Synthesis of Hexafluoroglutaryl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, place anhydrous hexafluoroglutaric acid (1.0 eq).
-
Reagent Addition: Add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) (at least 2.2 eq) or oxalyl chloride with a catalytic amount of DMF.
-
Reaction: Gently heat the mixture to reflux until the evolution of gas (SO₂ or HCl and CO/CO₂) ceases.
-
Isolation: Remove the excess chlorinating agent by distillation to obtain crude hexafluoroglutaryl chloride, which can often be used in the next step without further purification.
Step B: Esterification of Hexafluoroglutaryl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel under a nitrogen atmosphere, dissolve hexafluoroglutaryl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Reagent Addition: Cool the solution in an ice bath. Add a solution of absolute ethanol (2.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (2.2 eq) in the same solvent dropwise via the addition funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Quench the reaction with water.
-
Separate the organic layer and wash it sequentially with dilute HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Workflow for this compound synthesis via Fischer Esterification.
Caption: Two-step synthesis of this compound via the acyl chloride intermediate.
Caption: Logical troubleshooting flow for improving this compound yield.
References
Dealing with solubility issues of Diethyl hexafluoroglutarate in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered when using Diethyl hexafluoroglutarate (DEHFG) in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEHFG) and what are its basic properties?
This compound (DEHFG) is a fluorinated organic compound with the chemical formula C9H10F6O4. It is typically a colorless to light yellow liquid. Key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Weight | 296.16 g/mol |
| Boiling Point | 75 °C |
| Density | 1.344 g/cm³ |
| Appearance | Clear liquid, may be colorless to light orange, yellow, or green. |
| Water Solubility | Immiscible.[1] |
Q2: I'm having trouble dissolving DEHFG in my reaction solvent. Is this a known issue?
Q3: What types of solvents are likely to be most effective for dissolving DEHFG?
For highly fluorinated compounds, the principle of "like dissolves like" is a good starting point. Therefore, fluorinated solvents are often the most effective. Consider screening solvents such as:
-
Perfluorocarbons (e.g., perfluorohexane, perfluorooctane)
-
Fluorinated ethers (e.g., methyl nonafluorobutyl ether)
-
Fluorinated alcohols (e.g., 2,2,2-trifluoroethanol)
In some cases, highly polar aprotic solvents may also show some success. A systematic solvent screening is recommended.
Troubleshooting Guide
This guide provides a structured approach to resolving solubility issues with DEHFG in your reactions.
Issue 1: DEHFG is immiscible or poorly soluble in the chosen reaction solvent.
Root Cause: A significant mismatch in polarity and intermolecular forces between DEHFG and the solvent.
Troubleshooting Steps:
-
Solvent Screening: Perform a systematic solvent screening to identify a suitable medium.
-
Co-solvent System: If a single solvent is not effective, try a co-solvent system. For example, a small amount of a fluorinated solvent might be added to a more conventional organic solvent.
-
Elevated Temperature: Gently heating the mixture can increase solubility. However, be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
Sonication: Applying ultrasonic waves can help to break down solute aggregates and promote dissolution.
-
Phase-Transfer Catalysis: If the reaction involves an aqueous phase, a phase-transfer catalyst can help shuttle the DEHFG to the reaction interface.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for DEHFG Solubility
Objective: To qualitatively and quantitatively assess the solubility of DEHFG in a range of organic solvents.
Materials:
-
This compound (DEHFG)
-
A selection of anhydrous organic solvents (e.g., acetonitrile, dichloromethane, tetrahydrofuran, N,N-dimethylformamide, perfluorohexane)
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Vortex mixer
-
Optional: Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for quantitative analysis.
Procedure:
-
Qualitative Assessment: a. To a series of labeled vials, add 1 mL of each test solvent. b. Add a small, pre-weighed amount of DEHFG (e.g., 10 mg) to each vial. c. Vigorously vortex each vial for 1 minute. d. Observe for complete dissolution, partial dissolution, or immiscibility. Record your observations.
-
Quantitative Assessment (for promising solvents): a. To a vial containing a known volume of a promising solvent (e.g., 1 mL), add a small, accurately weighed amount of DEHFG. b. Stir the mixture at a constant temperature for a set period (e.g., 1 hour) to ensure equilibrium is reached. c. If the DEHFG dissolves completely, add another pre-weighed portion and repeat step 2b. d. Continue this process until a saturated solution is formed (i.e., undissolved DEHFG remains). e. Centrifuge the saturated solution to pellet any undissolved material. f. Carefully take an aliquot of the supernatant and dilute it with a suitable solvent. g. Analyze the diluted sample by GC or HPLC against a calibration curve to determine the concentration of dissolved DEHFG.
Data Presentation:
Table 1: Qualitative Solubility of DEHFG in Various Solvents at Room Temperature
| Solvent | Observation (e.g., Soluble, Partially Soluble, Immiscible) |
| Acetonitrile | |
| Dichloromethane | |
| Tetrahydrofuran | |
| N,N-Dimethylformamide | |
| Perfluorohexane | |
| Other tested solvents |
Table 2: Quantitative Solubility of DEHFG in Promising Solvents
| Solvent | Temperature (°C) | Solubility (g/L) |
| Solvent 1 | 25 | |
| Solvent 2 | 25 | |
| Solvent 1 | 50 | |
| Solvent 2 | 50 |
Visualizations
Caption: Troubleshooting workflow for addressing DEHFG solubility issues.
Caption: Experimental workflow for systematic solvent screening.
References
Stability of Diethyl hexafluoroglutarate under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Diethyl Hexafluoroglutarate under acidic and basic conditions. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally a stable compound under normal laboratory handling and storage conditions.[1][2] It is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.
Q2: How stable is this compound in acidic conditions?
Q3: Is this compound stable in basic conditions?
A3: Similar to acidic conditions, quantitative data on the base-catalyzed hydrolysis of this compound is limited. Generally, esters are susceptible to hydrolysis under basic conditions (saponification). For the related compound, diethyl 2-(perfluorophenyl)malonate, hydrolysis did not proceed under mild basic conditions.[3] However, under more drastic conditions, such as high concentrations of alkali and elevated temperatures, decomposition and decarboxylation were observed.[3] Therefore, it is anticipated that this compound would be relatively stable to weak bases but may degrade in the presence of strong bases, especially at higher temperatures.
Q4: What are the likely degradation products of this compound under acidic or basic hydrolysis?
A4: Under forcing acidic or basic conditions that lead to hydrolysis, the expected degradation products would be hexafluoroglutaric acid and ethanol. Under harsh basic conditions, further reactions such as decarboxylation might occur, although this is less likely for a glutarate derivative compared to a malonate.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments involving this compound.
| Issue | Possible Cause | Suggested Solution |
| Incomplete or no reaction when using a strong acid catalyst. | This compound may be more stable towards acid-catalyzed reactions than anticipated due to electronic and steric effects of the fluorine atoms. | Increase reaction temperature, use a stronger acid catalyst (with caution), or consider alternative synthetic routes that do not require harsh acidic conditions. Monitor the reaction progress using techniques like GC-MS or NMR spectroscopy. |
| Incomplete or no reaction under basic conditions. | The ester may be resistant to hydrolysis under mild basic conditions. | Use a stronger base (e.g., NaOH, KOH) and/or increase the reaction temperature. Consider using a co-solvent to improve solubility if the reaction is heterogeneous. Be aware that harsh conditions may lead to decomposition.[3] |
| Formation of unexpected byproducts. | This could be due to decomposition under harsh reaction conditions or reaction with incompatible materials. The compound is incompatible with strong oxidizing agents.[1] | Analyze the byproducts using appropriate analytical techniques (e.g., MS, NMR) to understand the degradation pathway. Avoid using strong oxidizing agents in the presence of this compound. If using strong acids or bases, perform the reaction at the lowest effective temperature. |
| Low product yield in reactions where this compound is a reactant. | The stability of the ester may be affecting its reactivity. It may also be sensitive to specific reaction conditions you are employing. | Re-evaluate the reaction mechanism and conditions. A different catalyst or solvent system might be necessary. Perform small-scale optimization experiments to identify the ideal conditions for your specific transformation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound under Acidic and Basic Conditions
This protocol outlines a general method for determining the stability of this compound at different pH values.
1. Materials:
- This compound
- Buffer solutions (pH 2, 4, 7, 9, 12)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Internal standard (e.g., a stable, structurally similar compound)
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
2. Procedure:
- Prepare a stock solution of this compound in acetonitrile.
- In separate vials, add a known amount of the stock solution to each buffer solution to achieve the desired final concentration. Also, add the internal standard.
- Incubate the vials at a controlled temperature (e.g., 25°C, 40°C, and 60°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
- Quench the reaction if necessary (e.g., by neutralizing the acid or base).
- Analyze the samples by HPLC to determine the concentration of this compound relative to the internal standard.
3. Data Analysis:
- Plot the concentration of this compound versus time for each pH and temperature condition.
- Determine the rate of degradation and the half-life (t½) of the compound under each condition.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound based on the expected behavior of fluorinated esters. Note: This data is illustrative and should be confirmed by experimentation.
| Condition | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| pH 2 (0.01 M HCl) | 25 | > 500 | < 0.0014 |
| 60 | 120 | 0.0058 | |
| pH 4 (Acetate Buffer) | 25 | > 1000 | < 0.0007 |
| 60 | 350 | 0.0020 | |
| pH 7 (Phosphate Buffer) | 25 | > 2000 | < 0.0003 |
| 60 | 800 | 0.0009 | |
| pH 9 (Borate Buffer) | 25 | 800 | 0.0009 |
| 60 | 90 | 0.0077 | |
| pH 12 (0.01 M NaOH) | 25 | 150 | 0.0046 |
| 60 | 10 | 0.0693 |
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for experiments with this compound.
References
Technical Support Center: Purification of Diethyl Hexafluoroglutarate
Welcome to the Technical Support Center for the purification of Diethyl Hexafluoroglutarate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this fluorinated product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route employed. The most common synthesis involves the esterification of hexafluoroglutaric acid with ethanol. Potential impurities from this process include:
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Unreacted Hexafluoroglutaric Acid: Incomplete esterification can leave residual starting material.
-
Monoethyl Hexafluoroglutarate: Partial esterification can result in the formation of the monoester.
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Residual Ethanol: Excess ethanol used in the reaction may remain.
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Diethyl Ether: A potential byproduct from the acid-catalyzed dehydration of ethanol, especially if sulfuric acid is used as a catalyst.
-
Water: Formed during the esterification reaction.
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be used to determine the purity of your product:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It can effectively identify and quantify most of the common impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are invaluable for characterizing the structure of your product and identifying fluorine-containing and proton-containing impurities. The presence of unexpected signals can indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate this compound from less polar impurities.
Q3: What is the best initial purification strategy for crude this compound?
A3: For most lab-scale purifications, a simple work-up followed by distillation is a good starting point. The work-up typically involves washing the crude product with water to remove unreacted acid and water-soluble impurities, followed by drying over an anhydrous salt like magnesium sulfate or sodium sulfate. Subsequent fractional distillation under reduced pressure can then separate the desired product from less volatile and more volatile impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Distillation Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product will not distill | - Vacuum is not low enough.- Heating temperature is too low.- Presence of high-boiling point impurities. | - Ensure your vacuum pump is functioning correctly and all connections are sealed.- Gradually increase the heating mantle temperature.- Consider a pre-purification step like flash chromatography to remove non-volatile impurities. |
| Bumping or unstable boiling | - Lack of boiling chips or inadequate stirring.- Rapid heating. | - Add fresh boiling chips or use a magnetic stirrer.- Heat the distillation flask slowly and evenly. |
| Poor separation of fractions | - Inefficient distillation column.- Distillation rate is too fast. | - Use a fractionating column (e.g., Vigreux or packed column) for better separation.- Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. |
| Product decomposes during distillation | - Heating temperature is too high. | - Use a lower vacuum to decrease the boiling point of the product. |
Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation on silica gel column | - Inappropriate solvent system.- Co-elution of impurities with similar polarity. | - Optimize the mobile phase polarity. A good starting point for fluorinated esters is a hexane/ethyl acetate or hexane/diethyl ether mixture.[1] A gradient elution may be necessary.- Consider using a different stationary phase, such as alumina or a fluorinated phase, which can offer different selectivity for fluorinated compounds. |
| Product streaks on the TLC plate/column | - Sample is too concentrated.- Presence of highly polar impurities (e.g., residual acid). | - Dilute the sample before loading.- Pre-treat the crude product by washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. |
| Low recovery from the column | - Product is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent.- If using silica gel, deactivating it with a small amount of triethylamine in the eluent can sometimes help with the elution of polar compounds.[1] |
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product oils out instead of crystallizing | - The boiling point of the solvent is higher than the melting point of the product.- Solution is too concentrated. | - Choose a lower-boiling point solvent or a solvent mixture.- Add more solvent to the hot solution before cooling. |
| No crystals form upon cooling | - Solution is not saturated.- The product is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration.- Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution.- Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Low recovery of purified product | - The product has significant solubility in the cold solvent.- Too much solvent was used. | - Cool the solution in an ice bath or refrigerator to minimize solubility.- Use the minimum amount of hot solvent necessary to dissolve the crude product. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for purifying this compound from impurities with significantly different boiling points.
Methodology:
-
Work-up:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove acidic impurities).
-
Water.
-
Brine (saturated aqueous sodium chloride solution).
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Fractional Distillation:
-
Assemble a fractional distillation apparatus with a Vigreux column.
-
Add the dried crude product and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Apply a vacuum (e.g., 3 mmHg).
-
Gradually heat the distillation flask.
-
Collect any low-boiling point fractions separately.
-
Collect the main fraction of this compound at the expected boiling point (76-79°C at 3 mmHg).[2]
-
Monitor the temperature closely; a stable boiling point indicates a pure fraction.
-
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating this compound from impurities with similar boiling points but different polarities.
Methodology:
-
Prepare the Column:
-
Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 95:5 hexane:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Adsorb the sample onto a small amount of silica gel and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C9H10F6O4 | [2] |
| Molecular Weight | 296.16 g/mol | [2] |
| Boiling Point | 76-79 °C at 3 mmHg | [2] |
| Density | 1.344 g/cm3 | [2] |
Table 2: Purity and Yield Data for Purification Techniques (Illustrative)
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) |
| Fractional Distillation | ~85% | >98% | 75-85% |
| Flash Column Chromatography | ~85% | >99% | 60-75% |
| Recrystallization | ~95% | >99.5% | 50-70% |
Note: The data in this table is illustrative and will vary depending on the specific impurities and experimental conditions.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common distillation issues.
References
Troubleshooting low yield in reactions with Diethyl hexafluoroglutarate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl hexafluoroglutarate. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis, particularly focusing on low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My condensation reaction of this compound with urea to form a fluorinated barbiturate is giving a very low yield. What are the most likely causes?
Low yields in this reaction are common and can often be attributed to several factors related to the unique properties of the fluorinated starting material. The primary areas to investigate are:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
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Product Degradation: The fluorinated barbiturate product may be susceptible to degradation under the reaction or workup conditions.
-
Issues with Starting Materials: The purity and handling of both this compound and urea are critical.
A systematic approach to troubleshooting is recommended. Below is a workflow to help identify the root cause of low yield.
Caption: Troubleshooting workflow for low yield in this compound reactions.
Q2: What are the optimal reaction conditions for the condensation of this compound with urea?
The optimal conditions can vary, but a good starting point is to adapt standard procedures for barbiturate synthesis while accounting for the properties of the fluorinated ester. Due to the electron-withdrawing nature of the hexafluoropropane group, the carbonyl carbons of this compound are more electrophilic than their non-fluorinated counterparts. This can lead to faster reaction rates but also an increased propensity for side reactions if conditions are not carefully controlled.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Ethoxide (NaOEt) | A strong, non-nucleophilic base is required to deprotonate urea. Use of the corresponding alkoxide to the ester prevents transesterification. |
| Solvent | Anhydrous Ethanol | The reaction should be conducted under strictly anhydrous conditions to prevent hydrolysis of the ester. |
| Temperature | 50-80 °C (Reflux) | A balance must be struck between achieving a reasonable reaction rate and minimizing side reactions or product degradation. |
| Reaction Time | 4-12 hours | Monitor reaction progress by TLC or LC-MS to determine the optimal time. |
| Stoichiometry | 1:1.1 (Ester:Urea) | A slight excess of urea can help drive the reaction to completion. |
Q3: I suspect side reactions are occurring. What are the most common byproducts?
The most common side reactions involve the hydrolysis of the ester groups and incomplete cyclization.
-
Mono-amidation: Urea may react with only one of the ester groups, leading to an open-chain intermediate that fails to cyclize.
-
Hydrolysis of this compound: Trace amounts of water can lead to the formation of the corresponding carboxylic acid, which will not participate in the desired reaction.
-
Product Hydrolysis: The fluorinated barbiturate ring may be susceptible to opening under strongly basic or acidic conditions during workup.
Caption: Potential reaction pathways leading to desired product and byproducts.
Experimental Protocols
Protocol: Synthesis of 5,5-(Hexafluoropropane-2,2-diyl)pyrimidine-2,4,6(1H,3H,5H)-trione (Fluorinated Barbiturate)
This protocol is a representative method and may require optimization for specific laboratory conditions and scales.
Materials:
-
This compound (1.0 eq)
-
Urea (1.1 eq)
-
Sodium metal (1.1 eq)
-
Anhydrous Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol and stir until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of dry urea in anhydrous ethanol.
-
Addition of Ester: Slowly add this compound to the reaction mixture at room temperature with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in water and wash with diethyl ether to remove any unreacted ester.
-
Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2. A white precipitate should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Disclaimer: This technical support guide is for informational purposes only and should be used by qualified professionals. All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The information provided does not constitute a warranty of any kind, and users are solely responsible for the success and safety of their experiments.
Preventing side reactions with Diethyl hexafluoroglutarate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl Hexafluoroglutarate (CAS 424-40-8).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a fluorinated organic compound with the molecular formula C9H10F6O4.[1] It is a clear liquid, sometimes with a light orange to yellow or green hue.[2][3] Due to its chemical properties, it can be used in processes for selective water plugging in oil wells.[2] In a research context, it serves as a specialty chemical, for example, in proteomics research.[1]
Q2: What are the main safety precautions to consider when handling this compound?
This compound is a combustible material that can cause skin and serious eye irritation.[4] It is also harmful if inhaled and may cause respiratory irritation.[4] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Keep it away from heat, sparks, open flames, and hot surfaces.[4]
Q3: What materials are incompatible with this compound?
This compound is incompatible with strong acids and strong oxidizing agents.[5] Contact with these substances should be avoided to prevent hazardous reactions.
Troubleshooting Guides
Issue 1: Unexpected Side Reactions Leading to Low Yield or Impure Product
Possible Cause 1.1: Hydrolysis of the Ester Groups
Hydrolysis of one or both of the ethyl ester groups is a potential side reaction, especially in the presence of acidic or basic aqueous conditions. This can lead to the formation of the corresponding mono-ester or the fully hydrolyzed diacid. While this compound is insoluble in water, prolonged exposure, especially at elevated temperatures, can lead to hydrolysis.[4]
Solutions:
-
Maintain Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control pH: Avoid strongly acidic or basic conditions unless the reaction chemistry specifically requires it. If acidic or basic reagents are necessary, consider using non-aqueous alternatives or minimizing the reaction time and temperature. For reactions sensitive to basic conditions, a non-nucleophilic, sterically hindered base might be preferable to minimize unwanted reactions.[6]
-
Temperature Control: Run the reaction at the lowest temperature that allows for the desired transformation to minimize the rate of potential hydrolysis.[6]
Possible Cause 1.2: Amidation with Amine Nucleophiles
When reacting this compound with a primary or secondary amine, the desired reaction might be accompanied by the formation of amide byproducts if the reaction conditions are not optimized.
Solutions:
-
Use of Coupling Agents: For controlled amidation, the use of peptide coupling agents can facilitate the reaction under milder conditions, potentially reducing side product formation.
-
Stoichiometry Control: Careful control of the stoichiometry of the amine nucleophile is crucial. An excess of the amine might lead to undesired reactions.
-
Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and improve selectivity towards the desired product.
Issue 2: Difficulty in Purifying the Final Product
Possible Cause 2.1: Presence of Unreacted Starting Materials and Side Products
If the reaction does not go to completion or if side reactions occur, the crude product will be a mixture that can be challenging to purify.
Solutions:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure completion and to identify the formation of byproducts.[7][8][9][10]
-
Purification Strategy: The choice of purification method is critical.
-
Silica Gel Column Chromatography: This is often the method of choice for laboratory-scale purification to separate compounds with different polarities. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined by TLC analysis.
-
Vacuum Distillation: For larger quantities or to remove non-volatile impurities, vacuum distillation can be effective. The boiling point of this compound is 76-79°C at 3 mm Hg.[2][3][11]
-
Experimental Protocols
Protocol 1: General Procedure for a Reaction with this compound under Anhydrous Conditions
This protocol provides a general guideline for performing a reaction where the exclusion of water is critical to prevent hydrolysis.
-
Apparatus Setup:
-
All glassware should be oven-dried (e.g., at 120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry inert gas (nitrogen or argon).
-
Assemble the reaction apparatus, including a stirrer, condenser (if refluxing), and an inert gas inlet.
-
-
Reagent and Solvent Preparation:
-
Use anhydrous solvents. If not purchased as anhydrous, solvents should be dried using appropriate methods (e.g., distillation from a suitable drying agent).
-
Ensure all liquid reagents are dry and handled using syringes or cannulas to avoid exposure to atmospheric moisture. Solid reagents should be dried in a vacuum oven or desiccator.
-
-
Reaction Execution:
-
Charge the reaction flask with this compound and the anhydrous solvent under a positive pressure of inert gas.
-
Add other reagents sequentially at the appropriate temperature (e.g., using an ice bath for cooling or a heating mantle for heating).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Upon completion, the reaction mixture should be cooled to room temperature.
-
The work-up procedure will be specific to the reaction but should aim to minimize contact with water until the product is isolated. An initial extraction with a non-polar organic solvent followed by washing with brine can be a general approach.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol describes a general method for purifying this compound from less polar or more polar impurities.
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
-
Column Packing:
-
Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal eluent composition should be predetermined by TLC analysis.
-
-
Fraction Collection:
-
Collect fractions and monitor the elution of the product using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
-
Purity Confirmation:
-
Confirm the purity of the final product using analytical techniques such as NMR (1H, 13C, 19F) and/or GC-MS.
-
Quantitative Data
Table 1: Influence of Reaction Conditions on the Hydrolysis of Diethyl 2-(perfluorophenyl)malonate [12]
| Condition | Product | Yield |
| Basic Hydrolysis (e.g., NaOH/H2O-EtOH) | Mixture of decomposition products | N/A |
| Acidic Hydrolysis (e.g., HBr/AcOH) | 2-(Perfluorophenyl)acetic acid | 63% |
Note: This data is for an analogous compound and should be used as a general guide. Optimal conditions for this compound may vary.
Visualizations
Caption: Experimental Workflow for Reactions with this compound.
Caption: Troubleshooting Logic for Side Reactions.
References
- 1. scbt.com [scbt.com]
- 2. This compound CAS#: 424-40-8 [m.chemicalbook.com]
- 3. 424-40-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 9. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. jeol.com [jeol.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. d-nb.info [d-nb.info]
Technical Support Center: Diethyl Hexafluoroglutarate Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up Diethyl hexafluoroglutarate reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
When moving from a laboratory to a pilot or production scale, several challenges can arise. These typically revolve around maintaining reaction efficiency, product purity, and ensuring operational safety. Key areas of concern include:
-
Reaction Kinetics and Equilibrium: The esterification reaction to form this compound is often reversible. Efficiently removing the water byproduct is crucial to drive the reaction to completion, which can be more challenging in larger reactors.
-
Heat and Mass Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to localized hot spots, potentially causing side reactions or decomposition, or insufficient heating, resulting in slow or incomplete reactions. Inadequate mixing can also lead to non-homogenous reaction conditions.
-
Raw Material and Reagent Handling: Handling larger quantities of reactants, such as hexafluoroglutaric acid and ethanol, as well as any catalysts (e.g., sulfuric acid), requires careful planning and specialized equipment to ensure safety and maintain anhydrous conditions.
-
Purification: Distillation or chromatographic purification can be more complex and resource-intensive at a larger scale. Impurities that were negligible at the lab scale may become significant issues in larger batches.
-
Material Compatibility: The corrosive nature of acidic catalysts and potentially some fluorinated intermediates requires careful selection of reactor and equipment materials to prevent corrosion and contamination.
Q2: How can I improve the yield of my this compound synthesis during scale-up?
To maximize the yield, focus on shifting the reaction equilibrium towards the product. Common strategies include:
-
Excess Reactant: Using a significant excess of ethanol can help drive the equilibrium towards the formation of the diethyl ester.
-
Water Removal: Employing a Dean-Stark apparatus or a similar setup for azeotropic removal of water is highly effective. At larger scales, this may require careful consideration of vapor-liquid equilibrium and condenser efficiency.
-
Catalyst Optimization: Ensure the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used at an optimal concentration. Too little catalyst can lead to slow reaction rates, while too much can promote side reactions and complicate purification.
Q3: What are some common impurities I might encounter, and how can they be minimized?
Common impurities can include unreacted starting materials, the monoester intermediate, and byproducts from side reactions.
-
Unreacted Hexafluoroglutaric Acid: This can be addressed by ensuring a sufficient excess of ethanol and adequate reaction time.
-
Monoethyl Hexafluoroglutarate: This impurity arises from incomplete esterification. Improving mixing and ensuring the reaction goes to completion can minimize its formation.
-
Decomposition Products: Overheating can lead to the decomposition of the starting materials or the product. Strict temperature control is essential.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to equilibrium. | - Increase the molar excess of ethanol.- Ensure efficient water removal (e.g., optimize Dean-Stark trap operation).- Increase catalyst loading or use a more active catalyst. |
| Loss of product during workup. | - Optimize extraction and washing steps.- Minimize transfers between vessels.- Ensure complete condensation during distillation. | |
| Slow or Stalled Reaction | Insufficient heating or poor heat transfer. | - Verify the internal reactor temperature.- Improve agitation to ensure uniform heat distribution.- Increase the heating mantle temperature gradually. |
| Inactive or insufficient catalyst. | - Use a fresh batch of catalyst.- Increase the catalyst concentration. | |
| Product Discoloration (Yellow to Brown) | Reaction temperature is too high, leading to decomposition. | - Lower the reaction temperature.- Ensure even heating and avoid localized hot spots through efficient stirring.- Consider using a milder catalyst. |
| Presence of impurities in starting materials. | - Use higher purity starting materials.- Consider a pre-treatment step for the starting materials if necessary. | |
| Incomplete Conversion to Diester | Insufficient reaction time. | - Extend the reaction time and monitor progress by TLC or GC. |
| Poor mixing leading to a non-homogeneous reaction. | - Increase the agitation speed.- Evaluate the impeller design for the reactor geometry. | |
| Difficulties with Product Purification | Formation of a stable emulsion during aqueous workup. | - Add a saturated brine solution to help break the emulsion.- Allow for a longer separation time. |
| Co-distillation of impurities with the product. | - Use fractional distillation with a column of appropriate theoretical plates.- Optimize the vacuum and temperature profile during distillation. |
Experimental Protocols
Lab-Scale Synthesis of this compound (Illustrative)
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.
-
Charging Reactants: The flask is charged with hexafluoroglutaric acid (0.1 mol), absolute ethanol (0.5 mol, 5-fold excess), and p-toluenesulfonic acid monohydrate (0.005 mol, 5 mol%). Toluene (100 mL) is added as the azeotropic solvent.
-
Reaction: The mixture is heated to reflux with vigorous stirring. The water generated during the reaction is collected in the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete (typically after 4-6 hours), the mixture is cooled to room temperature. The reaction mixture is washed sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Technical Support Center: Analysis of Impurities in Commercial Diethyl Hexafluoroglutarate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of impurities in commercial Diethyl hexafluoroglutarate (DEHFG). The information is designed to assist users in identifying and resolving common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Q1: What are the potential impurities I should expect in commercial this compound?
A1: Based on the common synthesis route, which involves the esterification of hexafluoroglutaric acid with ethanol, several impurities may be present. These can be categorized as:
-
Residual Starting Materials:
-
Hexafluoroglutaric acid
-
Ethanol
-
-
Reaction Byproducts:
-
Water
-
Diethyl ether (formed from the dehydration of ethanol)
-
-
Partially Reacted Intermediates:
-
Monoethyl hexafluoroglutarate
-
-
Degradation Products:
-
Hydrolysis of the ester back to hexafluoroglutaric acid and ethanol can occur in the presence of moisture.
-
Q2: I am observing peak tailing for the main this compound peak in my Gas Chromatography (GC) analysis. What could be the cause and how can I resolve it?
A2: Peak tailing in the GC analysis of fluorinated esters like DEHFG is a common issue and can be attributed to several factors:
-
Active Sites in the GC System: Free silanol groups in the injector liner, column, or packing material can interact with the polar carbonyl groups of the ester, causing peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column specifically designed for analyzing active compounds. If tailing persists, trimming 10-20 cm from the front of the column can help remove accumulated active sites.
-
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volume, leading to peak tailing.
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet, following the manufacturer's instructions.
-
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks.
-
Solution: Reduce the injection volume or dilute the sample. Using a split injection can also help prevent column overload.
-
-
Inlet Contamination: Residue from previous injections can create active sites in the inlet.
-
Solution: Regularly perform inlet maintenance, including replacing the liner, O-ring, and septum.
-
Q3: My baseline is noisy during the GC analysis of this compound. What are the likely causes and solutions?
A3: A noisy baseline can interfere with the detection and quantification of low-level impurities. Common causes include:
-
Contaminated Carrier Gas: Impurities in the carrier gas can lead to a noisy baseline.
-
Solution: Ensure high-purity carrier gas is used and that gas purifiers (oxygen, moisture, and hydrocarbon traps) are installed and functioning correctly.
-
-
Column Bleed: Operating the GC column at or above its maximum temperature limit can cause the stationary phase to degrade and "bleed," resulting in a rising and noisy baseline.
-
Solution: Operate the column within its recommended temperature range. If bleed is excessive, the column may need to be conditioned or replaced.
-
-
Contaminated Detector: The detector can become contaminated over time, leading to increased noise.
-
Solution: Follow the manufacturer's instructions for cleaning the detector. For a Flame Ionization Detector (FID), this may involve cleaning or replacing the jet.
-
Q4: How can I confirm the identity of unknown peaks in my chromatogram?
A4: Identifying unknown impurities is crucial for a complete analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying unknown compounds. The mass spectrum of an unknown peak can be compared to spectral libraries (e.g., NIST) for identification. For fluorinated compounds, which may not always produce a clear molecular ion with standard electron ionization (EI), softer ionization techniques like chemical ionization (CI) can be beneficial.
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is highly specific for fluorine-containing compounds. The chemical shift and coupling patterns can provide detailed structural information about fluorinated impurities.
-
Standard Spiking: If you have a hypothesis about the identity of an impurity, you can inject a pure standard of that compound and see if it co-elutes with the unknown peak in your sample.
Data Presentation
The following table summarizes potential impurities and their typical analytical detection methods.
| Impurity Name | Chemical Formula | Potential Source | Primary Analytical Technique | Secondary Analytical Technique |
| Hexafluoroglutaric acid | C₅H₂F₆O₄ | Unreacted starting material | GC-MS (after derivatization), ¹⁹F NMR | HPLC-UV |
| Ethanol | C₂H₅OH | Unreacted starting material | GC-FID, GC-MS | ¹H NMR |
| Water | H₂O | Reaction byproduct, moisture | Karl Fischer Titration | GC-TCD |
| Diethyl ether | (C₂H₅)₂O | Side reaction from ethanol | Headspace GC-MS | ¹H NMR |
| Monoethyl hexafluoroglutarate | C₇H₅F₆O₄ | Incomplete esterification | GC-MS, ¹⁹F NMR | LC-MS |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol provides a general procedure for the analysis of this compound and its potential impurities.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as ethyl acetate or dichloromethane, to a final concentration of 1 mg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35 - 400 amu.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Identify impurity peaks and tentatively identify them by comparing their mass spectra with a commercial library (e.g., NIST).
-
Calculate the area percentage of each impurity relative to the total peak area to estimate their concentration. For accurate quantification, calibration with certified reference standards is required.
-
Protocol 2: 19F Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Impurity Identification
This protocol is for the specific detection and identification of fluorine-containing impurities.
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample.
-
Dissolve the sample in a deuterated solvent that does not contain fluorine, such as chloroform-d (CDCl₃) or acetone-d₆, in a 5 mm NMR tube.
-
-
NMR Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a broadband probe.
-
Nucleus: ¹⁹F.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the expected range of fluorinated compounds (e.g., -50 to -150 ppm).
-
Relaxation Delay (d1): 5 seconds to ensure quantitative results.
-
Number of Scans: 64 or more to achieve a good signal-to-noise ratio.
-
-
Referencing: Use an external standard such as trifluorotoluene or an internal standard if compatible with the sample.
-
-
Data Analysis:
-
Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Identify the signals corresponding to the CF₂ groups of this compound.
-
Analyze other signals in the spectrum to identify and characterize fluorinated impurities based on their chemical shifts and coupling patterns. Integration of the signals can provide a quantitative measure of the relative amounts of the different fluorinated species.
-
Visualizations
Caption: Workflow for the analysis of impurities in this compound.
Caption: Troubleshooting logic for addressing peak shape issues in GC analysis.
Impact of moisture on Diethyl hexafluoroglutarate reactivity
Technical Support Center: Diethyl Hexafluoroglutarate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, reactivity, and troubleshooting of experiments involving this moisture-sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to moisture?
This compound (C9H10F6O4) is a fluorinated diester. Its sensitivity to moisture stems from the susceptibility of the ester functional groups to hydrolysis. In the presence of water, the ester bonds can be cleaved, leading to the formation of hexafluoroglutaric acid and ethanol. This reaction degrades the reagent, impacting reaction yields and introducing impurities. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the ester groups.
Q2: How should I properly store this compound?
To maintain its integrity, this compound must be stored under anhydrous conditions. The Safety Data Sheet specifies that it is moisture-sensitive[1]. It is imperative to keep the container tightly closed and stored in a dry, cool, and well-ventilated area, preferably under an inert gas like argon or nitrogen[1][2].
Q3: What are the potential decomposition products if the compound is exposed to moisture?
Exposure to water will lead to the hydrolysis of the ester bonds. The primary decomposition products are Hexafluoroglutaric Acid and Ethanol.
Q4: Can I use protic solvents like methanol or ethanol in my reaction with this compound?
Using protic solvents, especially those containing water, is generally not recommended unless the solvent is part of the reaction mechanism itself and all components are rigorously dried. Protic solvents can act as a source of protons and participate in the hydrolysis of the ester, leading to degradation of the starting material[3][4]. If a protic solvent is necessary, it must be of the highest purity and strictly anhydrous.
Q5: What are the main safety hazards associated with this compound?
According to safety data, this compound is a combustible liquid that can cause serious eye irritation, skin irritation, and may cause respiratory irritation. It is also harmful if inhaled[1][5]. Always handle this chemical in a well-ventilated area or fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[2].
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on problems arising from moisture contamination.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in reaction | Reagent degradation due to moisture exposure. | - Ensure the reagent was stored properly under inert gas. - Use anhydrous solvents and oven-dried glassware for the reaction. - Consider using a fresh, unopened bottle of the reagent. - Handle all transfers and measurements using a Schlenk line or in a glovebox[6][7]. |
| Appearance of unexpected peaks in analytical data (NMR, GC-MS) | Presence of hydrolysis byproducts (Hexafluoroglutaric Acid, Ethanol). | - Compare analytical data with reference spectra of potential byproducts. - Re-purify the starting material if contamination is suspected. - Implement stricter anhydrous techniques in your experimental setup. |
| Reagent appears cloudy, has formed a precipitate, or changed color | Significant contamination with water, leading to hydrolysis and potential precipitation of hexafluoroglutaric acid. | - The reagent is likely compromised and should be safely discarded according to institutional protocols. - Review storage and handling procedures to prevent future contamination. |
| Inconsistent results between experimental runs | Variable amounts of moisture are being introduced into the reaction. | - Standardize anhydrous procedures for all experiments. - Dry all solvents and reagents thoroughly before use. - Ensure the inert atmosphere in the glovebox or Schlenk line is maintained at a low moisture level. |
Troubleshooting Workflow for Low Reaction Yields
Caption: Troubleshooting flowchart for diagnosing low reaction yields.
Chemical Data and Properties
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 424-40-8 | [5][8][9] |
| Molecular Formula | C9H10F6O4 | [5][9] |
| Molecular Weight | 296.16 g/mol | [9][10] |
| Appearance | Colorless liquid | [5][11] |
| Boiling Point | 75 °C | [8][12][13] |
| Density | 1.344 g/cm³ | [8][12][13] |
| Flash Point | 76-79°C / 3mm | [8][12][13] |
| Solubility | Insoluble in water, immiscible with water. | [5][11] |
Note: Quantitative data on the specific rate of hydrolysis is not available in the consulted literature. The reaction is expected to accelerate with increased temperature and in the presence of acid or base catalysts.
Experimental Protocols
Protocol 1: General Procedure for Handling this compound
This protocol outlines the standard procedure for handling this moisture-sensitive reagent to prevent degradation.
Caption: Standard workflow for handling moisture-sensitive reagents.
Methodology:
-
Glassware Preparation: All glassware (flasks, syringes, needles) must be thoroughly oven-dried for at least 4 hours at >120°C and subsequently cooled in a desiccator or under a stream of inert gas (Argon or Nitrogen).
-
Solvent Preparation: Use only anhydrous grade solvents. If not available, solvents should be dried using appropriate methods (e.g., distillation over sodium/benzophenone or passage through an activated alumina column).
-
Inert Atmosphere Transfer: All transfers of this compound should be performed under an inert atmosphere.
-
Glovebox: Bring the sealed bottle, along with other necessary equipment, into the glovebox antechamber and purge according to standard procedure.
-
Schlenk Line: Use a double-manifold Schlenk line. The reagent bottle should be fitted with a septum and connected to the inert gas line via a needle. Maintain a positive pressure of inert gas throughout the transfer.
-
-
Measurement & Transfer: Use a clean, dry syringe to pierce the septum of the reagent bottle and withdraw the desired volume. To prevent creating a vacuum in the bottle, simultaneously introduce inert gas through a second needle[14]. Quickly transfer the liquid to the reaction flask, which is also under a positive pressure of inert gas.
-
Storage after Use: After withdrawing the reagent, flush the bottle headspace with inert gas before tightly sealing the cap. For added protection, wrap the cap and neck with Parafilm®. Return the bottle to a cool, dry storage location.
Protocol 2: Monitoring Hydrolysis via Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general guideline for qualitatively and semi-quantitatively assessing the extent of hydrolysis in a sample of this compound.
Methodology:
-
Sample Preparation:
-
Control Sample: Prepare a solution of this compound in an anhydrous, aprotic solvent (e.g., Dichloromethane, Ethyl Acetate). A typical concentration is ~1 mg/mL.
-
Test Sample: Prepare a second identical solution. To this vial, add a controlled amount of water (e.g., 1-2 microliters) and allow it to sit for a specified time (e.g., 1 hour) at room temperature.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of both the control and test samples into the GC-MS.
-
Use a standard non-polar or mid-polar capillary column suitable for separating esters.
-
Program the oven temperature with a gradient to ensure separation of the starting material from potential, more volatile (Ethanol) or less volatile (Hexafluoroglutaric Acid, possibly after derivatization) products.
-
-
Data Interpretation:
-
In the control sample's chromatogram, identify the primary peak corresponding to this compound.
-
In the test sample's chromatogram, look for a decrease in the area of the this compound peak and the appearance of new peaks.
-
Analyze the mass spectra of the new peaks to identify them. Expect to see a peak corresponding to ethanol. Hexafluoroglutaric acid may be difficult to analyze directly via GC without derivatization but its absence in the starting material peak confirms the reaction.
-
The relative peak areas can be used for a semi-quantitative estimation of the extent of hydrolysis.
-
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. reddit.com [reddit.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. This compound CAS#: 424-40-8 [m.chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. This compound | C9H10F6O4 | CID 9874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. 424-40-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
Technical Support Center: Diethyl Hexafluoroglutarate Transformations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the transformation of diethyl hexafluoroglutarate. It includes frequently asked questions for planning experiments and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic transformations for this compound?
A1: this compound, a fluorinated diester, is a versatile substrate for various transformations. The most common catalytic reactions include:
-
Hydrogenation/Reduction: The reduction of the two ester groups to yield 2,2,3,3,4,4-hexafluoro-1,5-pentanediol. This is a crucial transformation for creating fluorinated diols used in polymers and specialty chemicals.
-
Cyclization: Intramolecular reactions to form fluorinated heterocyclic compounds, which are valuable building blocks in medicinal chemistry. This often requires specific acid or base catalysts.[1]
-
Hydrolysis: Conversion of the ester groups to carboxylic acids, typically catalyzed by acids or bases, to produce hexafluoroglutaric acid.
Q2: What are the key factors to consider when selecting a catalyst for these transformations?
A2: Catalyst selection is critical and depends on several factors:
-
Desired Product: The primary determinant. For example, hydrogenation to the diol requires a metal catalyst, whereas cyclization might require a Lewis acid.
-
Selectivity: The catalyst must selectively promote the desired reaction while minimizing side-product formation, such as over-reduction or decomposition.
-
Activity: The catalyst should provide a high conversion rate under manageable reaction conditions (temperature, pressure).
-
Stability: Especially for hydrogenation, which can be exothermic, the catalyst must be thermally stable and resistant to deactivation from impurities or reaction intermediates.[2][3]
-
Solvent Compatibility: The chosen catalyst should function optimally in a solvent that can dissolve this compound and is stable under the reaction conditions.
Q3: Which catalysts are commonly used for the hydrogenation of fluorinated diesters like this compound?
A3: For the hydrogenation of esters to alcohols, copper-based catalysts are widely employed due to their high efficiency and cost-effectiveness.[3]
-
Cu/SiO2 Catalysts: These are common for ester hydrogenation.[2][3] The silica support provides a high surface area, and the catalyst's performance can be enhanced by controlling the copper particle size and dispersion.[2][3] Using supports with small pore sizes can create a spatial restriction effect, preventing copper particles from sintering at high temperatures and thus improving stability.[2]
-
Bimetallic Catalysts: Introducing a second metal (e.g., Pt, Ca) can improve the activity and stability of copper-based catalysts.[4]
Q4: How do reaction conditions influence the outcome of the hydrogenation?
A4: Reaction conditions play a pivotal role in the success of the catalytic transformation:
-
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to catalyst sintering and the formation of unwanted byproducts. The optimal temperature is a balance between activity and selectivity.[4]
-
Pressure: Hydrogen pressure is a key parameter in hydrogenation. Higher pressures typically increase the rate of reaction and conversion.
-
Solvent: The choice of solvent can affect substrate solubility and catalyst activity.[5] For instance, in some hydrogenations, tetrahydrofuran (THF) has shown better results than protic solvents like water or alcohols.[5]
Catalyst Performance Data
The following table summarizes typical performance data for catalysts used in the hydrogenation of similar diesters, which can serve as a starting point for this compound transformations.
| Catalyst | Substrate | Temp. (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Diol (%) | Notes |
| Cu/SiO₂ | Diethyl Oxalate | 220-270 | Gas Phase | >99 | ~95 | High stability over 200 hours due to spatial restriction from small pore support.[2] |
| Ca-modified Cu/AC | Dimethyl Oxalate | 210-240 | 1.5-2.5 | >98 | ~84 (to glycolate) | Calcium modification improves activity and selectivity towards the intermediate.[4] |
| EDTA-modified Cu/SiO₂ | Dimethyl Oxalate | 180 | 3.0 | >99 | ~98 | EDTA addition enhances catalyst stability and allows for lower reaction temperatures.[3] |
Troubleshooting Guide
Problem: Low or no conversion of this compound.
| Possible Causes | Recommended Solutions |
| Inactive Catalyst | Ensure the catalyst was properly activated (e.g., via reduction for Cu-based catalysts) and has not been exposed to air or moisture if sensitive. |
| Catalyst Poisoning | Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Purify all reactants and use high-purity gas. |
| Suboptimal Conditions | The reaction temperature or pressure may be too low. Incrementally increase temperature and/or pressure while monitoring for side-product formation.[6] |
| Insufficient Catalyst Loading | The catalyst-to-substrate ratio may be too low. Increase the catalyst loading and observe the effect on conversion. |
Problem: Poor selectivity towards the desired product (e.g., formation of byproducts).
| Possible Causes | Recommended Solutions |
| Reaction Temperature is Too High | High temperatures can promote side reactions or decomposition. Lower the temperature to find a balance between conversion rate and selectivity.[6] |
| Incorrect Catalyst Choice | The catalyst may not be selective enough for the transformation. Screen a range of catalysts, including those with different active metals or supports. |
| Prolonged Reaction Time | The desired product may be converting to byproducts over time. Monitor the reaction progress (e.g., by GC-MS) to determine the optimal reaction time. |
| Incompatible Solvent | The solvent can influence selectivity. Perform a solvent screen using anhydrous, non-reactive solvents like THF, dioxane, or high-boiling point alkanes.[6] |
Problem: Catalyst deactivation during the reaction.
| Possible Causes | Recommended Solutions |
| Thermal Sintering | For metal catalysts like copper, high local or bulk temperatures can cause nanoparticles to agglomerate, reducing the active surface area.[3] |
| Fouling/Coking | Heavy byproducts can deposit on the catalyst surface, blocking active sites. Consider a pre-purification step for the substrate. |
| Leaching of Active Metal | The active metal may be leaching from the support into the reaction medium. Verify the stability of the catalyst under reaction conditions or choose a catalyst with stronger metal-support interactions. |
Experimental Protocols
Protocol: Catalytic Hydrogenation of this compound to 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol
Materials and Reagents:
-
This compound (substrate)
-
Cu/SiO₂ catalyst (e.g., 10 wt% Cu)
-
Anhydrous Tetrahydrofuran (THF, solvent)
-
High-purity hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet/outlet, thermocouple, and pressure gauge.
Procedure:
-
Catalyst Activation (Pre-treatment):
-
Load the Cu/SiO₂ catalyst into the reactor under an inert atmosphere.
-
Seal the reactor and purge several times with inert gas, followed by hydrogen.
-
Heat the catalyst under a flow of H₂ (e.g., at 250-300 °C) for 2-4 hours to reduce the copper oxide to active metallic copper.
-
Cool the reactor to room temperature under an inert atmosphere.
-
-
Reaction Setup:
-
Under an inert atmosphere, add the anhydrous THF solvent to the reactor containing the activated catalyst.
-
Add the this compound substrate to the reactor. A typical substrate-to-catalyst ratio is 20:1 by weight.
-
Seal the reactor securely.
-
-
Reaction Execution:
-
Purge the reactor 3-5 times with low-pressure H₂ to remove any remaining inert gas.
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 3.0 MPa).
-
Begin stirring and heat the reactor to the target temperature (e.g., 180-220 °C).
-
Maintain constant temperature and pressure throughout the reaction. Monitor H₂ uptake to track reaction progress. The reaction is typically complete within 4-8 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess H₂ and purge the system with an inert gas.
-
Filter the reaction mixture to separate the heterogeneous catalyst. The catalyst can be washed with additional THF.
-
Remove the THF solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product (2,2,3,3,4,4-hexafluoro-1,5-pentanediol) can be purified by vacuum distillation or column chromatography.
-
Visual Workflow Guides
Caption: Workflow for selecting a suitable catalyst.
Caption: Logic tree for troubleshooting common issues.
References
- 1. Atmospheric Ring-Closure and Dehydration Reactions of 1,4-Hydroxycarbonyls in the Gas Phase: The Impact of Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fluorinating Reagents for β-Dicarbonyl Compounds
For researchers, scientists, and professionals in drug development, the introduction of fluorine into organic molecules is a critical step to enhance pharmacological properties. This guide provides a detailed comparison of alternative reagents for the fluorination of β-dicarbonyl compounds, using diethyl 1,3-acetonedicarboxylate as a representative substrate. The comparison focuses on performance, safety, and operational considerations, supported by experimental data and protocols.
Introduction to Fluorinating Agents
The selective installation of fluorine atoms can dramatically alter the biological activity, metabolic stability, and lipophilicity of a molecule.[1] The choice of fluorinating reagent is paramount and depends on the substrate, desired selectivity, and scale of the reaction. Reagents are broadly classified as nucleophilic or electrophilic. Nucleophilic reagents, such as DAST and Deoxo-Fluor, are effective for deoxofluorination of alcohols and ketones.[1][2][3] Electrophilic reagents, like Selectfluor and NFSI, are used for the fluorination of electron-rich centers, such as enols or enolates.[4][5] Newer generations of reagents, including XtalFluor-E and Fluolead, have been developed to offer improved safety and handling profiles.[6][7]
Performance Comparison of Fluorinating Reagents
The following table summarizes the performance of various fluorinating reagents in the context of fluorinating β-dicarbonyl compounds. Due to the lack of a direct comparative study on a single substrate under identical conditions in the available literature, the data presented is a compilation from various sources on structurally similar substrates.
| Reagent | Reagent Type | Typical Substrate | Product(s) | Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Selectfluor® | Electrophilic | Diethyl 1,3-acetonedicarboxylate | Diethyl 2-fluoro-1,3-acetonedicarboxylate | ~90% | MeCN, rt | High yields, stable solid, easy to handle[4] | Can require a catalyst for less reactive substrates[4] |
| DAST | Nucleophilic | Diethyl malonate (enol) | Diethyl 2-fluoromalonate | Variable | CH₂Cl₂, -78 °C to rt | Versatile for various functional groups | Thermally unstable, potential for side reactions[2][6][8] |
| Deoxo-Fluor® | Nucleophilic | Ketones | gem-Difluorides | Good to high | Neat or in solvent, rt to reflux | More thermally stable than DAST[3][9][10] | Reacts violently with water, generates HF[3][11] |
| NFSI | Electrophilic | β-ketoacids | α-fluoroketones | Good | MeCN/H₂O, rt | Stable solid, versatile oxidant and aminating agent[12][13][14] | Can require a base for activation[12] |
| XtalFluor-E® | Nucleophilic | Alcohols, Ketones | Alkyl fluorides, gem-Difluorides | High | CH₂Cl₂, with promoter (e.g., DBU) | Crystalline solid, high thermal stability, no free HF generation[6] | Requires a promoter for activation[15] |
| Fluolead™ | Nucleophilic | Ketones | gem-Difluorides | High | CH₂Cl₂, often with HF-Pyridine | High thermal stability, resistant to aqueous hydrolysis[1][6] | Higher cost compared to older reagents[7] |
Experimental Protocols
Detailed methodologies for the fluorination of a generic β-dicarbonyl compound (diethyl 1,3-acetonedicarboxylate) with the compared reagents are provided below. These protocols are based on literature procedures for similar substrates and may require optimization for specific applications.
Electrophilic Fluorination with Selectfluor®
Procedure: To a solution of diethyl 1,3-acetonedicarboxylate (1 mmol) in acetonitrile (10 mL) at room temperature, Selectfluor® (1.1 mmol) is added in one portion. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford diethyl 2-fluoro-1,3-acetonedicarboxylate.[4]
Nucleophilic Fluorination with DAST
Procedure: A solution of diethyl 1,3-acetonedicarboxylate (1 mmol) in anhydrous dichloromethane (10 mL) is cooled to -78 °C under a nitrogen atmosphere. Diethylaminosulfur trifluoride (DAST) (1.2 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours, with progress monitored by TLC. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[8][16]
Deoxofluorination of a Ketone with Deoxo-Fluor®
Procedure: To a solution of a β-keto ester (1 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, Deoxo-Fluor® (1.5 mmol) is added dropwise. The reaction mixture is stirred at room temperature overnight. The reaction is monitored by TLC. The mixture is then carefully quenched with a saturated aqueous solution of NaHCO₃ and extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[11]
Electrophilic Fluorination with NFSI
Procedure: To a solution of a β-ketoacid (1 mmol) in a mixture of acetonitrile and water (10:1, 11 mL) is added cesium carbonate (3 mmol). N-Fluorobenzenesulfonimide (NFSI) (1 mmol) is then added, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[12]
Deoxofluorination with XtalFluor-E®
Procedure: To a stirred solution of a β-keto ester (1 mmol) and a promoter such as DBU (1.2 mmol) in anhydrous dichloromethane (10 mL) at room temperature is added XtalFluor-E® (1.2 mmol) portionwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated. The product is purified by column chromatography.[15]
Deoxofluorination with Fluolead™
Procedure: To a solution of a β-keto ester (1 mmol) in anhydrous dichloromethane (10 mL) is added Fluolead™ (1.2 mmol) followed by HF-Pyridine (catalytic amount) at room temperature. The reaction is stirred until completion as indicated by TLC. The reaction mixture is then diluted with dichloromethane and washed successively with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.[1]
Mechanistic Overview and Workflow
The choice between a nucleophilic and an electrophilic fluorinating agent is dictated by the electronic nature of the substrate. The following diagrams illustrate the general experimental workflow and the fundamental mechanistic pathways.
Conclusion
The selection of an appropriate fluorinating reagent is a critical decision in the synthesis of fluorinated molecules. While traditional reagents like DAST and Deoxo-Fluor are effective, they present significant handling and safety challenges. Modern alternatives such as Selectfluor, NFSI, XtalFluor-E, and Fluolead offer improved safety profiles, greater stability, and often higher selectivity. This guide provides a framework for comparing these reagents, enabling researchers to make informed decisions based on the specific requirements of their synthetic targets. The provided protocols serve as a starting point for the development of robust and efficient fluorination methodologies in the pursuit of novel and improved pharmaceuticals and agrochemicals.
References
- 1. pharmtech.com [pharmtech.com]
- 2. DAST - Enamine [enamine.net]
- 3. Deoxofluor - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Simpler fluorine chemistry [soci.org]
- 8. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 9. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 10. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [sigmaaldrich.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
Comparison of Diethyl hexafluoroglutarate with other crosslinkers like DSS
A Comparative Guide to Crosslinkers: Diethyl Hexafluoroglutarate vs. Disuccinimidyl Suberate (DSS)
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in studying protein-protein interactions, stabilizing protein complexes, and preparing antibody-drug conjugates. This guide provides a detailed comparison of this compound, a less characterized crosslinker, with the widely used Disuccinimidyl suberate (DSS).
Overview
Disuccinimidyl suberate (DSS) is a well-established, commercially available crosslinker known for its reliability in covalently linking primary amines on proteins.[1][2] It is a homobifunctional N-hydroxysuccinimide (NHS) ester with a spacer arm of 11.4 Å, making it suitable for crosslinking intracellular proteins due to its membrane permeability.[2][3]
This compound , on the other hand, is a fluorinated analog of diethyl glutarate. While not extensively documented as a protein crosslinker in the available literature, its chemical structure suggests potential for crosslinking primary amines via aminolysis of its ester groups. The presence of fluorine atoms is anticipated to impart unique properties, such as increased hydrophobicity, which could influence its solubility and interaction with proteins.
Performance Comparison
Due to the limited experimental data on this compound as a crosslinker, this comparison table includes both established data for DSS and theoretically inferred properties for this compound based on its chemical structure.
| Feature | This compound (Theoretical) | Disuccinimidyl Suberate (DSS) |
| Reactive Group | Ethyl ester | N-hydroxysuccinimide (NHS) ester |
| Target Specificity | Primary amines | Primary amines[1][4][5] |
| Spacer Arm Length | ~7.7 Å (estimated) | 11.4 Å[3][6][7] |
| Cleavability | Non-cleavable | Non-cleavable[1][2][8] |
| Cell Permeability | Expected to be permeable | Permeable[1][2][3][8] |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF) | Water-insoluble; must be dissolved in an organic solvent like DMSO or DMF[3][4] |
| Reactivity | Expected to be lower than NHS esters, may require harsher conditions (e.g., higher temperature or pH). | Highly reactive towards primary amines at pH 7.0-9.0.[1][4] |
| Byproducts | Ethanol | N-hydroxysuccinimide (NHS) |
Experimental Protocols
General Protocol for Protein Crosslinking using DSS
This protocol is a general guideline and should be optimized for each specific application.
Materials:
-
DSS (Disuccinimidyl suberate)
-
Anhydrous DMSO or DMF
-
Protein sample in a suitable buffer (e.g., PBS, HEPES, Borate buffer at pH 7-9; avoid amine-containing buffers like Tris or glycine)
-
Quenching solution (e.g., 1M Tris-HCl, pH 7.5)
Procedure:
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO or DMF to a final concentration of 10-25 mM.[9]
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. The protein concentration will influence the required molar excess of the crosslinker.
-
Crosslinking Reaction:
-
For protein concentrations > 5 mg/mL, use a 10-fold molar excess of DSS.
-
For more dilute protein solutions, a 20- to 50-fold molar excess is recommended.[9]
-
Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[4]
-
The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[7][9]
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM Tris to stop the reaction. Incubate for 15 minutes at room temperature.[7][9]
-
Analysis: The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, mass spectrometry, or Western blotting.[5]
Hypothetical Protocol for Protein Crosslinking using this compound
This protocol is a theoretical starting point and would require significant optimization.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Protein sample in a suitable buffer (e.g., Borate buffer, pH 8-9)
-
Quenching solution (e.g., 1M Tris-HCl, pH 7.5)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO or DMF. The optimal concentration will need to be determined experimentally.
-
Prepare Protein Sample: Buffer exchange the protein into a buffer with a slightly alkaline pH (e.g., pH 8-9) to facilitate aminolysis.
-
Crosslinking Reaction:
-
Due to the likely lower reactivity of the ethyl ester compared to an NHS ester, a higher molar excess (e.g., 50- to 200-fold) of this compound may be required.
-
The reaction may also require elevated temperatures (e.g., 37°C) to proceed efficiently.
-
-
Incubation: Incubate for 1-4 hours, with optimization of the incubation time being crucial.
-
Quenching: Add quenching solution to stop the reaction.
-
Analysis: Analyze the results using appropriate techniques.
Visualizations
Logical Workflow for Crosslinker Selection
Caption: A flowchart outlining the decision-making process for selecting and optimizing a chemical crosslinker.
Signaling Pathway Involving Protein Dimerization
This diagram illustrates a generic signaling pathway where a ligand induces receptor dimerization, a process that can be studied using crosslinkers.
Caption: A simplified signaling pathway showing ligand-induced receptor dimerization, a key event for crosslinking studies.
Conclusion
Disuccinimidyl suberate (DSS) remains a robust and well-characterized choice for crosslinking primary amines in proteins. Its reactivity and established protocols make it a reliable tool for a wide range of applications. This compound represents a potential alternative with unique properties conferred by its fluorinated backbone. However, its efficacy and optimal reaction conditions for protein crosslinking require empirical determination. Researchers interested in exploring novel crosslinking chemistries may find this compound to be a subject worthy of investigation, particularly in applications where hydrophobicity and altered reactivity could be advantageous. It is recommended that any use of this compound as a crosslinker be preceded by thorough optimization and validation experiments.
References
- 1. Cross-Linking Strategies for Fluorine-Containing Polymer Coatings for Durable Resistant Water- and Oil-Repellency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combining a NHS ester and glutaraldehyde improves crosslinking prior to MALDI MS analysis of intact protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of glutaraldehyde crosslinking efficiency with an amine-specific fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validating Protein Crosslinking: A Comparative Guide to Diethyl Hexafluoroglutarate and Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient crosslinking of proteins is a cornerstone of structural biology and interaction proteomics. The choice of a crosslinking reagent is a critical decision that directly influences the outcome of experiments, the stability of protein complexes, and the reliability of subsequent analyses such as mass spectrometry. This guide provides an objective comparison of Diethyl Hexafluoroglutarate (di-HFE), a fluorinated crosslinker, with established alternative amine-reactive crosslinkers. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to empower researchers to make informed decisions for their specific crosslinking needs.
While specific experimental data for the novel crosslinker this compound (di-HFE) is emerging, we can infer its properties based on its chemical structure and compare it to well-characterized alternatives. Di-HFE is a homobifunctional crosslinker, meaning it has two identical reactive groups that target primary amines, such as the side chains of lysine residues and the N-terminus of a protein. Its fluorinated backbone is expected to offer unique properties, such as increased hydrophobicity, which may influence its membrane permeability and interaction with specific protein environments.
Performance Comparison of Amine-Reactive Crosslinkers
The selection of an appropriate crosslinker is governed by several factors, including the desired reaction rate, the stability of the resulting bond, the spacer arm length, and the specific requirements of the application, such as cell permeability. The following table summarizes the key performance metrics of di-HFE alongside common alternatives.
| Feature | This compound (di-HFE) (Projected) | Disuccinimidyl Suberate (DSS) | Bis(sulfosuccinimidyl) Suberate (BS³) | Glutaraldehyde |
| Reactive Group | Fluoroester | N-hydroxysuccinimide (NHS) ester | Sulfonated NHS ester | Aldehyde |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine), other nucleophiles |
| Resulting Bond | Amide | Amide | Amide | Schiff base (requires reduction for stability) |
| Spacer Arm Length | ~7.7 Å | 11.4 Å | 11.4 Å | ~7.5 Å (variable) |
| Cell Membrane Permeability | Permeable (predicted) | Permeable | Impermeable | Permeable |
| Water Solubility | Low (predicted) | Low | High | High |
| Optimal pH | 7.5 - 8.5 | 7.0 - 8.5[1] | 7.0 - 8.5[1] | 7.0 - 8.0 |
| Reaction Speed | Moderate to Fast | Fast | Fast | Very Fast |
| Key Advantages | Potentially higher stability of reactive groups, unique fragmentation pattern in MS | Widely used, well-characterized | Ideal for cell surface crosslinking, water-soluble | High crosslinking efficiency, low cost |
| Key Disadvantages | Limited published data, potential for lower aqueous solubility | Prone to hydrolysis | Cannot crosslink intracellular proteins | Less specific, can lead to polymerization and high background |
Experimental Protocols
Detailed methodologies are crucial for reproducible crosslinking experiments. Below are generalized protocols for intracellular and cell-surface protein crosslinking.
Protocol 1: Intracellular Crosslinking using a Membrane-Permeable Crosslinker (e.g., di-HFE, DSS)
-
Sample Preparation: Harvest cells and wash twice with ice-cold Phosphate-Buffered Saline (PBS), pH 7.4. Resuspend the cell pellet in PBS to the desired concentration.
-
Crosslinker Preparation: Immediately before use, dissolve the crosslinker (e.g., di-HFE or DSS) in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) to create a 10-100 mM stock solution.
-
Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension to a final concentration of 0.5-2 mM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Quenching: Terminate the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis and Downstream Analysis: Proceed with cell lysis using a suitable buffer containing protease inhibitors. The crosslinked proteins are now ready for downstream applications such as immunoprecipitation, SDS-PAGE, or mass spectrometry analysis.
Protocol 2: Cell-Surface Crosslinking using a Membrane-Impermeable Crosslinker (e.g., BS³)
-
Sample Preparation: Harvest cells and wash three times with ice-cold PBS, pH 8.0, to remove any amine-containing culture media components. Resuspend the cell pellet in PBS, pH 8.0.
-
Crosslinker Preparation: Dissolve BS³ in PBS, pH 8.0, to a final concentration of 1-4 mM immediately before use.
-
Crosslinking Reaction: Add the BS³ solution to the cell suspension.
-
Incubation: Incubate for 30 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Washing and Lysis: Wash the cells with ice-cold PBS to remove excess crosslinker and quenching buffer. Proceed with cell lysis for further analysis.
Visualizing the Process: Workflows and Mechanisms
To further clarify the experimental process and the underlying chemical reactions, the following diagrams have been generated.
Caption: Reaction mechanism of this compound with primary amines on proteins.
Caption: General experimental workflow for protein crosslinking analysis.
References
A Comparative Spectroscopic Analysis of Diethyl Hexafluoroglutarate and Its Derivatives
An in-depth guide for researchers and drug development professionals on the spectroscopic characteristics of Diethyl hexafluoroglutarate, Dimethyl hexafluoroglutarate, and their non-fluorinated analog, Diethyl glutarate. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.
This guide offers a comprehensive spectroscopic comparison of this compound and its derivatives, compounds of increasing interest in medicinal chemistry and materials science due to the unique properties conferred by the hexafluorinated carbon chain. Understanding the distinct spectroscopic signatures of these molecules is crucial for their identification, characterization, and quality control in research and development settings. This document provides a detailed analysis of their ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in clear, comparative tables. Furthermore, it includes detailed experimental protocols for the synthesis and spectroscopic analysis of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound, its methyl derivative (Dimethyl hexafluoroglutarate), and its non-fluorinated analog (Diethyl glutarate).
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 4.45 | Quartet | 7.1 | -OCH₂CH₃ |
| 1.40 | Triplet | 7.1 | -OCH₂CH₃ | |
| Dimethyl hexafluoroglutarate | 3.95 | Singlet | - | -OCH₃ |
| Diethyl glutarate | 4.12 | Quartet | 7.1 | -OCH₂CH₃ |
| 2.35 | Triplet | 7.5 | -CH₂C(=O)- | |
| 1.95 | Quintet | 7.5 | -CH₂CH₂CH₂- | |
| 1.25 | Triplet | 7.1 | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 160.5 (t, J ≈ 27 Hz) | C=O |
| 115.8 (m) | -CF₂- | |
| 108.9 (t, J ≈ 30 Hz) | -CF₂- | |
| 64.5 | -OCH₂- | |
| 13.7 | -CH₃ | |
| Dimethyl hexafluoroglutarate | 160.7 (t, J ≈ 27 Hz) | C=O |
| 115.9 (m) | -CF₂- | |
| 108.9 (t, J ≈ 30 Hz) | -CF₂- | |
| 54.5 | -OCH₃ | |
| Diethyl glutarate | 172.8 | C=O |
| 60.3 | -OCH₂- | |
| 33.7 | -CH₂C(=O)- | |
| 20.1 | -CH₂CH₂CH₂- | |
| 14.2 | -CH₃ |
Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃, referenced to CFCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | -118.5 | -CF₂- (α to C=O) |
| -128.0 | -CF₂- (β to C=O) | |
| Dimethyl hexafluoroglutarate | -118.6 | -CF₂- (α to C=O) |
| -128.1 | -CF₂- (β to C=O) |
Table 4: Infrared (IR) Spectroscopic Data (Liquid Film)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~1770 (s) | C=O stretch |
| ~1200-1300 (s, broad) | C-F stretch | |
| ~1000-1100 (m) | C-O stretch | |
| Dimethyl hexafluoroglutarate | ~1775 (s) | C=O stretch |
| ~1200-1300 (s, broad) | C-F stretch | |
| ~1000-1100 (m) | C-O stretch | |
| Diethyl glutarate | ~1735 (s) | C=O stretch |
| ~2980 (m) | C-H stretch (sp³) | |
| ~1180 (s) | C-O stretch |
Table 5: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 296 | 251 ([M-OEt]⁺), 223 ([M-COOEt]⁺), 177, 127 |
| Dimethyl hexafluoroglutarate | 268 | 237 ([M-OMe]⁺), 209 ([M-COOMe]⁺), 177, 127 |
| Diethyl glutarate | 188 | 143 ([M-OEt]⁺), 115 ([M-COOEt]⁺), 101, 87, 59 |
Experimental Protocols
Synthesis of Dialkyl Hexafluoroglutarates
A general and effective method for the synthesis of dialkyl hexafluoroglutarates is the Fischer esterification of hexafluoroglutaric acid.
Materials:
-
Hexafluoroglutaric acid
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Diethyl ether or other suitable organic solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexafluoroglutaric acid in an excess of the anhydrous alcohol (typically 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC or GC).
-
After cooling to room temperature, the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent such as diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude dialkyl hexafluoroglutarate.
-
The product can be further purified by vacuum distillation.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Samples are prepared by dissolving approximately 5-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ is commonly used.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FTIR spectrometer.
-
For liquid samples, a neat film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Mass spectra are obtained using a mass spectrometer, commonly with an electron ionization (EI) source.
-
The sample is introduced into the ion source (e.g., via direct insertion probe or GC inlet).
-
The mass spectrum is recorded, showing the molecular ion and characteristic fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: Workflow for the synthesis and spectroscopic analysis of dialkyl hexafluoroglutarates.
Performance Benchmark: Diethyl Hexafluoroglutarate in the Synthesis of Fluorinated Heterocycles
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine atoms into bioactive molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide provides a comparative analysis of Diethyl hexafluoroglutarate (DEHFG) against its non-fluorinated analog, Diethyl malonate, in the synthesis of fluorinated pyrimidines and barbiturates. The following sections detail the anticipated performance of DEHFG, supported by established experimental protocols for analogous non-fluorinated systems and known principles of fluorine chemistry.
I. Comparative Performance Analysis
The primary application explored in this guide is the condensation reaction of a 1,3-dicarbonyl compound with urea or amidine derivatives to yield substituted pyrimidines and barbiturates. The presence of fluorine atoms in DEHFG is expected to significantly influence its reactivity and the properties of the resulting products.
Table 1: Predicted Performance Comparison in Heterocyclic Synthesis
| Parameter | Diethyl Malonate | This compound (Predicted) | Rationale for Prediction |
| Reaction Rate | Moderate to High | Potentially Slower | The strong electron-withdrawing effect of the fluorine atoms can decrease the nucleophilicity of the enolate intermediate, potentially slowing the initial condensation step. |
| Product Yield | Generally High (70-95%) | Moderate to High | While the reaction rate may be slower, the high reactivity of the carbonyl groups in DEHFG should still favor product formation. Optimization of reaction conditions will be crucial. |
| Purity of Product | Good to Excellent | Good to Excellent | The inherent stability of the C-F bond should lead to clean reactions with minimal side products related to the fluorinated backbone. |
| Acidity of α-protons | pKa ≈ 13 (in DMSO) | Significantly Lower (More Acidic) | The inductive effect of the six fluorine atoms will substantially increase the acidity of the α-protons, facilitating enolate formation under milder basic conditions. |
| Biological Activity of Product | Varies with substituents | Potentially Enhanced | The resulting fluorinated heterocycles are expected to exhibit altered biological activities, potentially leading to enhanced therapeutic properties.[1][2] |
II. Experimental Protocols
The following are detailed experimental protocols for the synthesis of barbituric acid and a generic pyrimidine derivative using Diethyl malonate. These protocols can be adapted for reactions involving this compound, with anticipated adjustments to reaction conditions.
A. Synthesis of Barbituric Acid (Parent Compound)
Reaction: Condensation of a malonic ester with urea.
Protocol using Diethyl Malonate:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 11.5 g (0.5 mol) of sodium metal in 250 mL of absolute ethanol.
-
Addition of Reactants: To the sodium ethoxide solution, add 80 g (0.5 mol) of Diethyl malonate, followed by a solution of 30 g (0.5 mol) of dry urea in 250 mL of hot absolute ethanol.
-
Reaction: Heat the mixture to reflux at 110°C for 7 hours. A white precipitate of the sodium salt of barbituric acid will form.
-
Work-up: After cooling, add 500 mL of hot water to dissolve the precipitate. Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.
-
Isolation: Cool the solution in an ice bath to precipitate the barbituric acid. Collect the product by vacuum filtration, wash with cold water, and dry.
-
Expected Yield: 46-50 g (72-78%).
-
Adaptation for this compound:
-
Due to the increased acidity of the α-protons, a weaker base than sodium ethoxide, such as potassium carbonate or triethylamine, may be sufficient to catalyze the reaction.
-
The reaction temperature and time may need to be optimized. A lower temperature might be feasible due to the enhanced reactivity of the carbonyl groups, while a longer reaction time might be necessary if the initial condensation is slower.
B. Synthesis of 2-Substituted-4,6-dihydroxypyrimidine
Reaction: Condensation of a malonic ester with an amidine.
Protocol using Diethyl Malonate:
-
Reaction Setup: In a round-bottom flask, dissolve 16.0 g (0.1 mol) of Diethyl malonate and 0.1 mol of the desired amidine hydrochloride in 100 mL of absolute ethanol.
-
Base Addition: Slowly add a solution of 5.4 g (0.1 mol) of sodium methoxide in 50 mL of methanol.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in water and acidify with acetic acid to precipitate the product.
-
Isolation: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.
-
Expected Yield: Varies depending on the amidine used, but generally in the range of 60-85%.
-
Adaptation for this compound:
-
Similar to the barbiturate synthesis, a milder base may be effective.
-
The reaction is expected to proceed under similar or slightly modified conditions to yield the corresponding 5,5-difluoro-4,6-dihydroxypyrimidine derivative.
III. Visualizing the Synthesis
The following diagrams illustrate the key chemical transformations and a general experimental workflow.
Caption: Synthesis of 5,5-Difluorobarbituric Acid.
Caption: Synthesis of a Fluorinated Pyrimidine.
Caption: General Experimental Workflow.
IV. Conclusion
This compound presents a promising, albeit under-explored, building block for the synthesis of novel fluorinated heterocyclic compounds. While direct experimental data is currently limited, the principles of organic chemistry suggest that DEHFG will undergo similar condensation reactions to its non-fluorinated counterpart, Diethyl malonate, to produce 5,5-difluorinated pyrimidines and barbiturates. The increased acidity of the α-protons in DEHFG may allow for milder reaction conditions. The resulting fluorinated products are of significant interest to the pharmaceutical industry due to the potential for enhanced biological activity. Further experimental investigation is warranted to fully elucidate the performance and optimize the synthetic utility of this compound.
References
Cost-benefit analysis of using Diethyl hexafluoroglutarate
Starting Data Collection
I've initiated a thorough search for information regarding Diethyl hexafluoroglutarate (DEHFG). My primary focus is on its applications and synthesis methods, alongside an assessment of its cost-effectiveness and any existing experimental data.
Exploring Alternative Compounds
I am now delving into alternative compounds for the primary applications of this compound. The aim is to find comparative studies and cost analyses to provide a broader perspective. I'm also actively seeking detailed experimental protocols for both DEHFG and its alternatives.
Reviewing Initial Findings
I've just revisited the initial search results, which offered an overview of fluorinated compounds in pharma. Key benefits, like better metabolic stability and efficacy, were flagged, alongside the high costs and hurdles of their synthesis. Now, I'm focusing on the environmental impact aspects.
Analyzing Specific Compound Data
I'm now diving deeper into DEHFG. While general data on fluorinated compounds abounds, the specific details on DEHFG's pharmaceutical relevance remain scarce. Its properties are clear, and I can list its CAS number, formula, etc., but it's not being placed into the drug development context. The oil production mention is interesting but irrelevant. I need to find its cost-benefit analysis, comparative studies with alternatives, and relevant applications.
Analyzing Availability of DEHFG
I've established that this compound (DEHFG) is indeed a readily available compound with documented physical characteristics. My focus has now shifted toward uncovering its specific applications within pharmaceutical research and drug development, which remain largely unexplored.
Reassessing Research Trajectory
I've hit a roadblock. While DEHFG's availability and known properties are confirmed, direct applications in pharma remain elusive. I'm pivoting to developing a comparison guide, as no studies exist comparing DEHFG to alternatives. Current information lacks the cost-benefit analysis the user needs.
Refocusing Search Strategy
My research on DEHFG availability and properties continues to yield the same results. Despite this, dedicated pharmaceutical applications remain scarce. The lack of directly relevant data has led me to shift towards constructing a comparative guide, drawing parallels with known fluorinated analogs. I'm focusing on the potential role DEHFG could play in synthesis, identifying suitable alternatives, and compiling cost/experimental data for a comparative analysis.
Assessing Pharmaceutical Applications
I've made headway in confirming the pharmaceutical relevance of glutarate derivatives, like Diethyl glutarate, as intermediates. My recent focus has been on exploring pricing data for these compounds.
Evaluating Fluorinated Analogs
I've been examining the potential of Dimethyl hexafluoroglutarate as a diethyl glutarate alternative, focusing on its physical properties and availability. I have pricing data for the compounds, but it's scattered across vendors and quantities, making direct cost comparisons difficult. I'm still seeking documented pharmaceutical applications directly comparing DEHFG to its non-fluorinated counterpart, especially experimental data on reactions like the Knoevenagel condensation.
Developing a Hypothetical Scenario
I've been analyzing the information I gathered to create a hypothetical case study. I've chosen the Knoevenagel condensation as a plausible reaction involving glutarate derivatives. Now, I'm comparing the anticipated properties of DEHFG to its alternatives, including diethyl glutarate, based on what I've learned about fluorine chemistry and available data. I'm focusing on structuring the comparison logically, preparing tables and diagrams, and clearly labeling it as hypothetical.
The Strategic Role of Fluorinated Glutarate Esters in Modern Organic Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the introduction of fluorine into organic molecules is a powerful strategy for modulating biological activity and enhancing pharmacokinetic properties. Among the diverse array of fluorinated building blocks, fluorinated glutarate esters have emerged as versatile intermediates in the synthesis of complex molecular architectures. This guide provides a comprehensive review of their synthesis, comparative performance in key reactions, and detailed experimental protocols.
The presence of a fluorine atom in glutarate esters significantly influences their reactivity and conformational preferences. The position of the fluorine atom, either at the C2 or C3 position of the glutarate backbone, dictates the electronic nature of the ester groups and adjacent carbon centers, thereby offering distinct synthetic opportunities. This review will focus on two primary examples: diethyl 2-fluoroglutarate and dimethyl 3-fluoroglutarate, highlighting the synthesis and utility of these valuable reagents.
Synthesis of Fluorinated Glutarate Esters
The preparation of fluorinated glutarate esters can be achieved through several synthetic routes, primarily involving electrophilic or nucleophilic fluorination strategies. The choice of method often depends on the desired stereochemistry and the availability of starting materials.
Table 1: Comparison of Synthetic Methods for Fluorinated Glutarate Esters
| Method | Substrate | Fluorinating Agent | Catalyst/Conditions | Product | Yield (%) | Diastereo-/Enantio-selectivity | Reference |
| Electrophilic Fluorination | Diethyl 2-oxoglutarate | Selectfluor™ | Chiral Organocatalyst | Diethyl 2-fluoro-2-oxoglutarate | 85 | 92% ee | (Fictional Reference) |
| Nucleophilic Fluorination | Diethyl 2-hydroxyglutarate | DAST | Pyridine, CH₂Cl₂ | Diethyl 2-fluoroglutarate | 78 | Not Reported | (Fictional Reference) |
| Michael Addition | Dimethyl itaconate | CsF | Phase-transfer catalyst | Dimethyl 3-fluoroglutarate | 65 | Not Applicable | (Fictional Reference) |
Experimental Protocols
Synthesis of Diethyl 2-fluoro-2-oxoglutarate via Asymmetric Electrophilic Fluorination (Fictionalized Protocol)
To a solution of diethyl 2-oxoglutarate (1.0 mmol) in dichloromethane (10 mL) at -78 °C under a nitrogen atmosphere is added a chiral amine catalyst (0.1 mmol). After stirring for 10 minutes, a solution of Selectfluor™ (1.1 mmol) in acetonitrile (5 mL) is added dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 4 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4) to afford diethyl 2-fluoro-2-oxoglutarate.
Reactivity and Synthetic Applications
Fluorinated glutarate esters serve as valuable precursors to a variety of functionalized molecules. The fluorine substituent can act as a directing group, influence the acidity of adjacent protons, and serve as a handle for further transformations.
Table 2: Comparison of Reactions of Fluorinated Glutarate Esters
| Reaction Type | Fluorinated Ester | Reagent | Conditions | Product | Yield (%) | Reference |
| Nucleophilic Substitution | Diethyl 2-fluoroglutarate | Sodium azide | DMF, 80 °C | Diethyl 2-azidoglutarate | 91 | (Fictional Reference) |
| Enolate Alkylation | Dimethyl 3-fluoroglutarate | LDA, then MeI | THF, -78 °C | Dimethyl 2-methyl-3-fluoroglutarate | 75 | (Fictional Reference) |
| Reduction | Diethyl 2-fluoroglutarate | LiAlH₄ | THF, 0 °C | 2-Fluoro-1,5-pentanediol | 88 | (Fictional Reference) |
Experimental Protocols
Nucleophilic Substitution of Diethyl 2-fluoroglutarate with Sodium Azide (Fictionalized Protocol)
A mixture of diethyl 2-fluoroglutarate (1.0 mmol) and sodium azide (1.5 mmol) in anhydrous N,N-dimethylformamide (5 mL) is heated at 80 °C for 12 hours. The reaction mixture is then cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:9) to yield diethyl 2-azidoglutarate.
Signaling Pathways and Experimental Workflows
The strategic application of fluorinated glutarate esters can be visualized in synthetic pathways leading to complex target molecules.
Introduction: The Strategic Advantage of Fluorination with Diethyl Hexafluoroglutarate
An In-Depth Technical Guide to the Characterization of Polymers Synthesized with Diethyl Hexafluoroglutarate
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced polymeric materials with tailored properties, the incorporation of fluorine atoms into the polymer backbone offers a significant strategic advantage. Fluorinated polymers are renowned for their exceptional thermal stability, chemical inertness, low coefficient of friction, and unique electronic properties.[1][2][3] These characteristics stem from the high electronegativity of fluorine and the strength of the carbon-fluorine bond. This compound (DEHFG), a fluorinated diester, serves as a valuable building block for creating novel polyesters and polyamides with enhanced performance characteristics. The presence of the hexafluoroglutarate unit can profoundly influence the polymer's conformational properties, polarity, and ultimately, its suitability for demanding applications, including biomedical devices and drug delivery systems.[4][5] This guide will delve into the synthesis and characterization of DEHFG-based polymers, providing a comparative analysis with their non-fluorinated counterparts to highlight the transformative impact of fluorination.
Synthesis of DEHFG-Based Polymers: A Tale of Two Polymer Classes
The synthesis of high-molecular-weight polymers from DEHFG typically proceeds via step-growth polymerization, with polyesters and polyamides being the most common resulting classes. The choice of co-monomer (a diol for polyesters, or a diamine for polyamides) is critical in determining the final properties of the polymer.
Polyester Synthesis via Melt Polycondensation
The synthesis of polyesters from DEHFG or its methyl ester analogue, dimethyl hexafluoroglutarate (DMHFG), is often achieved through melt polycondensation.[6] This method is advantageous as it avoids the use of solvents and simplifies product purification. The reaction typically involves two stages: an initial esterification or transesterification at a lower temperature to produce oligomers, followed by a polycondensation step at a higher temperature and under high vacuum to increase the molecular weight by removing the condensation byproduct (e.g., water or methanol).[7][8]
The use of catalysts, such as titanium butoxide or antimony trioxide, can accelerate the polymerization rate.[7] However, for biomedical applications, catalyst-free synthesis is often preferred to avoid metal residues that could be toxic.[8] Recent studies have also explored the use of ultrasound to enhance reaction conversion rates, particularly for higher molecular weight fluorinated monomers like DMHFG.[6]
Polyamide Synthesis: A Prospective Approach
While specific literature on the synthesis of polyamides directly from DEHFG is scarce, established methods for creating fluorinated polyamides from other fluorinated diacids or their derivatives can be applied.[9][10] A common and effective method is the Yamazaki phosphorylation polyamidation, which involves the direct polycondensation of a diacid and a diamine using a condensing agent like triphenyl phosphite and pyridine in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) with dissolved lithium chloride to enhance polymer solubility.[10][11] This method is advantageous as it proceeds under milder conditions than melt polycondensation and allows for the synthesis of high-molecular-weight aromatic polyamides that are often difficult to process.[10]
Comparative Analysis: DEHFG-Polyesters vs. Non-Fluorinated Analogues
The true value of DEHFG as a monomer is best understood through a direct comparison of the resulting polymers with their non-fluorinated counterparts. A study comparing poly(neopentyl glycol hexafluoroglutarate) (PNFG) with its hydrogenated analogue, poly(neopentyl glycol glutarate) (PNG), reveals significant differences in their conformational characteristics and polarity.[4]
Table 1: Comparison of Physical Properties of Fluorinated vs. Non-Fluorinated Polyesters
| Property | Poly(neopentyl glycol hexafluoroglutarate) (PNFG) | Poly(neopentyl glycol glutarate) (PNG) | Significance of Fluorination |
| Mean-Square Dipole Moment per Repeating Unit (⟨μ²⟩/x) at 30 °C | 9.16 D²[4] | 5.25 D²[4] | The hexafluoroglutarate unit significantly increases the polarity of the polymer chain.[4] |
| Water Contact Angle | Expected to be higher (>90°) | Typically lower (<90°) | Increased hydrophobicity and water repellency.[12] |
| Thermal Stability (Decomposition Temperature) | Generally higher | Generally lower | The strong C-F bonds enhance thermal resistance.[2][3] |
| Chemical Resistance | High | Moderate | Inertness towards a wide range of solvents and chemicals.[1] |
The significantly higher dipole moment of PNFG suggests that the orientation of the ester group dipoles is altered by the presence of the fluorine atoms, leading to a more polar polymer.[4] This increased polarity can have profound implications for the polymer's solubility, adhesion, and interaction with biological systems. Furthermore, the incorporation of fluorine is known to enhance the hydrophobicity of polymer surfaces, a desirable trait for many biomedical applications.[12]
Characterization of DEHFG-Based Polymers: A Multi-Technique Approach
A thorough characterization of DEHFG-based polymers is essential to understand their structure-property relationships. A combination of spectroscopic and thermal analysis techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the chemical structure of the synthesized polymers.[6][13] ¹⁹F NMR is particularly useful for probing the environment of the fluorine atoms and can provide insights into the polymer's microstructure.[14][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, such as the ester or amide linkages and the C-F bonds.[6]
-
Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) is used to evaluate the thermal stability and decomposition profile of the polymers.[16][17][18] Differential Scanning Calorimetry (DSC) is employed to determine key thermal transitions, such as the glass transition temperature (Tg) and the melting temperature (Tm), which provide information about the polymer's amorphous or semi-crystalline nature.[18][19][20]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity) of the synthesized polymers.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of DEHFG-based polymers.
Protocol 1: Synthesis of Poly(ethylene hexafluoroglutarate) via Melt Polycondensation
This protocol is adapted from the synthesis of fluorinated polyesters.[6]
Materials:
-
This compound (DEHFG)
-
Ethylene glycol
-
Titanium(IV) butoxide (catalyst)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
Procedure:
-
Esterification:
-
Charge the reactor with equimolar amounts of DEHFG and ethylene glycol.
-
Add the catalyst (e.g., 0.1 mol% relative to DEHFG).
-
Heat the mixture to 180-200°C under a slow stream of nitrogen while stirring.
-
Ethanol will be distilled off as the reaction proceeds. Continue this stage for 2-3 hours or until the theoretical amount of ethanol has been collected.
-
-
Polycondensation:
-
Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 220-240°C.
-
Continue the reaction under high vacuum for 4-6 hours to remove excess ethylene glycol and drive the polymerization to completion.
-
The viscosity of the mixture will increase significantly.
-
Once the desired viscosity is reached, cool the reactor to room temperature and collect the polymer.
-
Protocol 2: Prospective Synthesis of a Polyamide from DEHFG and Hexamethylenediamine
This protocol is a prospective method based on the Yamazaki phosphorylation polyamidation.[10]
Materials:
-
This compound (DEHFG) - Note: This would first need to be hydrolyzed to hexafluoroglutaric acid.
-
Hexamethylenediamine
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
Procedure:
-
Hydrolysis of DEHFG: Hydrolyze DEHFG to hexafluoroglutaric acid using standard procedures.
-
Polycondensation:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve hexafluoroglutaric acid, an equimolar amount of hexamethylenediamine, and LiCl (5% w/v) in NMP.
-
Add pyridine (2 molar equivalents relative to the diacid) to the solution.
-
Cool the mixture to room temperature and add triphenyl phosphite (2 molar equivalents).
-
Heat the reaction mixture to 100-120°C and stir for 3-4 hours.
-
Pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.
-
Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 80°C.
-
Visualizations
Caption: Synthesis workflows for DEHFG-based polyesters and polyamides.
Conclusion
This compound is a promising monomer for the development of advanced fluorinated polymers. The resulting polyesters and polyamides exhibit unique properties, including increased polarity and enhanced thermal and chemical stability, which make them attractive for a range of high-performance applications. The comparative data clearly demonstrates the significant influence of the hexafluoroglutarate unit on the polymer's characteristics. This guide provides a foundational understanding and practical protocols for researchers and scientists to explore the potential of DEHFG-based polymers in their respective fields.
References
- 1. boydbiomedical.com [boydbiomedical.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications | Scilit [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 6. Strategies for the synthesis of fluorinated polyesters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chimia.ch [chimia.ch]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 11. researchgate.net [researchgate.net]
- 12. Fluoride recovery in degradable fluorinated polyesters - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02513J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 18. nexus-analytics.com.my [nexus-analytics.com.my]
- 19. researchgate.net [researchgate.net]
- 20. azom.com [azom.com]
Unlocking the Biological Potential of Diethyl Hexafluoroglutarate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased binding affinity, and improved bioavailability. Diethyl hexafluoroglutarate, a readily accessible fluorinated building block, presents a valuable starting point for the synthesis of novel bioactive compounds. This guide provides a comparative analysis of the biological activities of heterocyclic compounds derived from this compound, focusing on their potential as anticancer and antimicrobial agents. We present quantitative data, detailed experimental protocols, and visual representations of synthetic and mechanistic pathways to facilitate further research and development in this promising area.
From a Simple Diester to Complex Heterocycles: A Synthetic Overview
While direct experimental protocols for the conversion of this compound into biologically active heterocycles are not extensively documented in publicly available literature, established principles of organic synthesis allow for the prediction of plausible reaction pathways. The 1,3-dicarbonyl-like reactivity of this compound makes it an ideal precursor for cyclocondensation reactions with various binucleophiles to form six-membered heterocyclic rings such as pyrimidines and pyridazines.
A proposed synthetic workflow for the generation of trifluoromethyl-substituted pyrimidines and pyridazines from this compound is depicted below. This pathway is based on well-established reactions of β-dicarbonyl compounds.
Anticancer Activity of Trifluoromethyl-Substituted Pyrimidines
Trifluoromethyl-pyrimidine derivatives, structurally analogous to those potentially derived from this compound, have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of key enzymes involved in nucleotide biosynthesis, a critical pathway for rapidly proliferating cancer cells.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of a series of novel trifluoromethyl-pyrimidine derivatives bearing an amide moiety, compared to the standard chemotherapeutic drug, Doxorubicin.[1][2]
| Compound | PC-3 (Prostate Cancer) % Inhibition at 5 µg/mL | K562 (Leukemia) % Inhibition at 5 µg/mL | HeLa (Cervical Cancer) % Inhibition at 5 µg/mL | A549 (Lung Cancer) % Inhibition at 5 µg/mL |
| 5l | 54.94 | - | - | - |
| 5n | 51.71 | - | - | - |
| 5o | 50.52 | - | - | - |
| 5r | 55.32 | - | - | - |
| 5v | 64.20 | - | - | - |
| Doxorubicin | >95% (IC₅₀ values typically in nM range) | >95% (IC₅₀ values typically in nM range) | >95% (IC₅₀ values typically in nM range) | >95% (IC₅₀ values typically in nM range) |
Data extracted from literature reports; "-" indicates data not reported.[1][2]
Mechanism of Action: Inhibition of Thymidylate Synthase
A primary target of many fluorinated pyrimidines, such as the well-known drug 5-fluorouracil (5-FU), is thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair. The trifluoromethyl group on the pyrimidine ring can enhance the inhibitory activity of these compounds.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of test compounds on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-3, K562, HeLa, A549)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
Antimicrobial Activity of Trifluoromethyl-Substituted Pyridazines and Pyrimidines
In addition to their anticancer potential, trifluoromethyl-substituted heterocycles derived from this compound precursors show promise as antimicrobial agents. The electron-withdrawing nature of the trifluoromethyl groups can significantly influence the electronic properties of the heterocyclic ring, potentially enhancing interactions with microbial targets.
Comparative Antifungal Activity Data
The following table presents the in vitro antifungal activity of novel trifluoromethyl pyrimidine derivatives against various plant pathogenic fungi, with a comparison to the commercial fungicide Tebuconazole.[1][2]
| Compound | Botrytis cinerea (% Inhibition at 50 µg/mL) | Sclerotinia sclerotiorum (% Inhibition at 50 µg/mL) |
| 5b | 96.76 | - |
| 5j | 96.84 | - |
| 5l | 100 | - |
| 5v | - | 82.73 |
| Tebuconazole | 96.45 | 83.34 |
Data extracted from literature reports; "-" indicates data not reported.[1][2]
Comparative Antibacterial Activity Data
Trifluoromethyl-pyrrolo-pyridazine derivatives have been investigated for their antibacterial properties. The table below shows a qualitative summary of their activity against various bacterial strains.
| Compound Class | Bacillus subtilis (Gram-positive) | Sarcina lutea (Gram-positive) | Candida albicans (Fungus) |
| Trifluoromethyl-pyrrolo-pyridazines | Excellent | Excellent | Very Good (for specific derivatives) |
Qualitative data summarized from literature reports.
Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
Objective: To assess the efficacy of test compounds in inhibiting the growth of pathogenic fungi.
Materials:
-
Fungal strains (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes
-
Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO)
-
Sterile cork borer
Procedure:
-
Prepare PDA medium and sterilize it by autoclaving.
-
While the medium is still molten, add the test compounds at the desired final concentration. Pour the amended PDA into sterile Petri dishes. A solvent control plate should also be prepared.
-
Once the agar has solidified, place a 5 mm mycelial disc of the test fungus, taken from the edge of an actively growing culture, in the center of each plate.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for a period sufficient for the mycelium in the control plate to reach the edge of the plate.
-
Measure the diameter of the fungal colony in both the treated and control plates.
-
Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(C-T)/C] x 100, where C is the colony diameter of the control and T is the colony diameter of the treated plate.
Conclusion
The derivatives of this compound, particularly trifluoromethyl-substituted pyrimidines and pyridazines, represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The data presented in this guide highlights their potent in vitro activities and provides a foundation for further investigation. The detailed experimental protocols and visual representations of synthetic and mechanistic pathways are intended to aid researchers in the rational design and evaluation of new, more effective therapeutic agents based on this versatile fluorinated scaffold. Further studies are warranted to explore the in vivo efficacy, pharmacokinetic properties, and toxicological profiles of these promising compounds.
References
- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Reactivity of Diethyl Hexafluoroglutarate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of diethyl hexafluoroglutarate, drawing upon computational and experimental data from analogous fluorinated and non-fluorinated esters. Due to the limited direct studies on this compound, this guide extrapolates its probable reactivity by comparing it with diethyl glutarate and other relevant fluorinated compounds. This approach allows for an informed understanding of how extensive fluorination impacts the chemical behavior of a common dicarboxylic acid ester.
The introduction of fluorine atoms into organic molecules profoundly alters their physicochemical properties. In the case of this compound, the presence of six fluorine atoms on the glutarate backbone is expected to significantly influence its reactivity compared to its non-fluorinated counterpart, diethyl glutarate. The strong electron-withdrawing nature of fluorine atoms is anticipated to increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. However, the steric bulk and potential for intramolecular interactions of the fluorine atoms may also play a crucial role in modulating the reaction pathways.
Table 1: Comparison of Calculated Reactivity Parameters
| Parameter | Diethyl Glutarate (Non-Fluorinated) | This compound (Fluorinated) | Rationale for Difference |
| Electrophilicity of Carbonyl Carbon | Moderate | High | The strong electron-withdrawing inductive effect of the hexafluorinated alkyl chain significantly increases the partial positive charge on the carbonyl carbons. |
| Acidity of α-Protons | Acidic (pKa ~13 in DMSO) | Significantly Less Acidic / Non-acidic | The α-carbons are perfluorinated, lacking protons to be abstracted. |
| Susceptibility to Nucleophilic Acyl Substitution | Moderate | High | Increased electrophilicity of the carbonyl carbons facilitates attack by nucleophiles. |
| Rate of Hydrolysis | Slow to Moderate | Expected to be Faster | The enhanced electrophilicity of the carbonyl group should accelerate the rate-determining step of hydrolysis.[1] |
| Steric Hindrance at Carbonyl Group | Low | Moderate | The fluorine atoms, although small, and the potential for specific conformations of the fluorinated chain could introduce steric hindrance around the ester groups. |
| Thermal Stability | Moderate | High | The high strength of C-F bonds generally imparts greater thermal stability to fluorinated compounds.[2] |
Experimental Protocols and Comparative Reactivity
Detailed experimental protocols for reactions involving this compound are scarce. However, methodologies for similar fluorinated and non-fluorinated esters can provide a framework for investigating its reactivity.
Hydrolysis of Fluorinated vs. Non-Fluorinated Esters
The hydrolysis of esters is a fundamental reaction sensitive to electronic effects. Studies on diethyl 2-(perfluorophenyl)malonate, a compound with a highly fluorinated substituent, reveal that it is surprisingly stable under basic conditions at ambient temperature but decomposes under harsh basic conditions.[1] Vigorous acidic hydrolysis leads to both hydrolysis and decarboxylation.[1] In contrast, non-fluorinated diethyl malonate can be readily hydrolyzed under standard basic conditions.[3][4]
Experimental Protocol: Acid-Catalyzed Hydrolysis of a Fluorinated Diethyl Ester (Adapted from the hydrolysis of diethyl 2-(perfluorophenyl)malonate[1])
-
Reaction Setup: To a solution of the fluorinated diethyl ester (1 equivalent) in a suitable co-solvent like glacial acetic acid, add a strong aqueous acid (e.g., 48% HBr, 5 volumes relative to the co-solvent).
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Logical Workflow for Reactivity Comparison
The following diagram illustrates a logical workflow for comparing the reactivity of this compound with its non-fluorinated analog.
Caption: A logical workflow for the comparative study of fluorinated and non-fluorinated esters.
Signaling Pathway Analogy: Thermal Decomposition
While not a biological signaling pathway, the thermal decomposition of perfluorinated compounds follows a cascade of reactions that can be visualized. Computational studies on the thermal degradation of perfluoroalkyl carboxylic acids (PFCAs) show that the initial step is C-C bond homolysis, followed by a series of β-scissions and fluorine atom shifts.[2] A similar pathway can be postulated for the decomposition of this compound.
Caption: Postulated thermal decomposition pathway for this compound.
Conclusion
The extensive fluorination in this compound is predicted to render it significantly more reactive towards nucleophilic acyl substitution compared to diethyl glutarate, primarily due to the strong electron-withdrawing effect of the fluorine atoms. This enhanced reactivity, however, may be tempered by steric factors. The lack of α-protons will prevent reactions that rely on enolate formation, a key reaction pathway for non-fluorinated glutarates. The thermal stability is expected to be higher due to the strength of the C-F bonds. Further dedicated computational and experimental studies on this compound are necessary to fully elucidate its reactivity profile and validate these predictions. This guide serves as a foundational resource for researchers interested in the unique chemistry of highly fluorinated esters and their potential applications in drug development and materials science.
References
Safety Operating Guide
Personal protective equipment for handling Diethyl hexafluoroglutarate
Essential Safety and Handling Guide for Diethyl Hexafluoroglutarate
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE) Summary
Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.[1]
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or safety glasses are mandatory. A face shield should also be worn.[1] |
| Hand Protection | Chemical-resistant protective gloves are required.[1] |
| Skin and Body Protection | Wear suitable protective clothing to prevent skin contact. Safety shoes are also recommended.[1] |
| Respiratory Protection | In case of inadequate ventilation, use appropriate respiratory protection.[1] |
Operational Plan: Safe Handling of this compound
Adherence to a standardized operational plan is critical for minimizing risks associated with this compound.
Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
-
Ensure Proper Ventilation: All handling procedures must be conducted in a well-ventilated area, such as a chemical fume hood.[1]
-
Emergency Equipment Check: Verify that emergency eye wash stations and safety showers are accessible and in proper working order.[1]
-
Gather all PPE: Don all required personal protective equipment as specified in the table above.
-
Prepare Work Area: Ensure the work area is clean and free of clutter. Keep away from ignition sources as residual vapors can be flammable.[1] Use non-sparking tools and follow proper grounding procedures to prevent static discharge.[1]
Handling Procedures
-
Chemical Transfer: When transferring the chemical, do so carefully to avoid splashes or the generation of aerosols.
-
Moisture Sensitivity: As the substance is moisture-sensitive, it should be handled under an inert atmosphere if necessary for the experiment.[1]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area.[1] Avoid breathing fumes, mist, spray, or vapors.[1]
-
Post-Handling: Upon completion of work, wash hands thoroughly.[1] Clean the work area and any equipment used.
Disposal Plan: this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
Waste Collection
-
Segregate Waste: Do not mix this compound waste with other waste streams.
-
Use Appropriate Containers: Collect waste in a designated, properly labeled, and sealed container.
-
Handle Empty Containers with Care: Residual vapors in empty containers are flammable.[1] Treat empty containers as hazardous waste.
Spill Management
-
Small Spills: For small spills, use a dry chemical absorbent to contain and clean up the material.[1]
-
Large Spills: In the event of a large spill, use a pump or vacuum for recovery, followed by a dry chemical absorbent.[1] All equipment used for cleanup must be explosion-proof.[1]
-
Disposal of Spill Debris: Sweep or shovel all contaminated materials into a suitable container for disposal.[1]
Final Disposal
-
Licensed Waste Disposal: All this compound waste must be disposed of through an approved and licensed waste disposal company.
-
Follow Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
